7-Bromomethyl-2-methylindazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(bromomethyl)-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCPSPZWUBWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283500 | |
| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-76-0 | |
| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 7-Bromomethyl-2-methylindazole: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and capacity for crucial hydrogen bonding interactions has established it as a fundamental core in the design of a multitude of biologically active compounds. Within the diverse family of indazole derivatives, 7-Bromomethyl-2-methylindazole emerges as a particularly valuable synthetic intermediate. Its structure combines the desirable indazole core with a highly reactive bromomethyl group, providing a chemical handle for covalent modification and the construction of more complex molecular architectures.
This technical guide offers a comprehensive examination of this compound, covering its physicochemical properties, logical synthetic pathways, characteristic reactivity, and strategic applications in the field of drug discovery.
Part 1: Core Chemical and Physical Profile
This compound is a tailored building block, designed for subsequent chemical modification. Its core identity and properties are summarized below.
Chemical Structure:

Figure 1. Molecular structure of this compound.
Physicochemical and Spectroscopic Data:
Quantitative physical data such as melting and boiling points for this specific intermediate are not widely reported in public literature, a common characteristic for specialized reagents intended for further synthesis. However, its key identifiers and predicted spectroscopic features, based on its molecular structure, are presented below.
| Property | Value | Source |
| CAS Number | 1363380-76-0 | [1][2] |
| Molecular Formula | C₉H₉BrN₂ | [2] |
| Molecular Weight | 225.09 g/mol | [2] |
| Purity | Typically ≥95-97% | [2][3] |
| Predicted ¹H NMR | Aromatic protons (3H, multiplet, ~7.0-7.8 ppm), N-CH₃ (3H, singlet, ~4.1 ppm), CH₂Br (2H, singlet, ~4.8 ppm). | N/A |
| Predicted ¹³C NMR | Aromatic carbons (~110-140 ppm), N-CH₃ (~35 ppm), CH₂Br (~30 ppm). | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | N/A |
| Appearance | Likely an off-white to yellow solid. | N/A |
Part 2: Synthesis and Mechanistic Rationale
While specific, published protocols for this compound are scarce, its synthesis can be logically achieved via the radical bromination of its methyl precursor, 2,7-dimethylindazole. This transformation is a cornerstone of organic synthesis for installing benzylic halides.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-stage process: first, the regioselective methylation of 7-methylindazole to form 2,7-dimethylindazole, followed by a free-radical bromination at the 7-methyl position.
Detailed Protocol: Radical Bromination of 2,7-Dimethylindazole
This protocol describes the critical step of converting the methyl group to a bromomethyl group.
Materials:
-
2,7-Dimethylindazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq, radical initiator)
-
Carbon tetrachloride (CCl₄) or a suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-dimethylindazole and carbon tetrachloride under an inert atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expert Rationale and Mechanistic Insight
The choice of reagents is dictated by the need for a selective free-radical chain reaction.
-
N-Bromosuccinimide (NBS): Serves as a reliable and easily handled source of a low concentration of elemental bromine (Br₂), which is necessary for the radical reaction to proceed without causing unwanted side reactions.
-
AIBN: Acts as a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•).
-
Mechanism: The reaction proceeds via a classic free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,7-dimethylindazole, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, propagating the chain.
Part 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound is centered on the reactivity of its bromomethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent for a wide range of nucleophiles.
Primary Application: A Versatile Building Block
The indazole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its ability to form critical interactions with protein active sites.[4][5][6] this compound allows for the strategic incorporation of the 2-methylindazol-7-ylmethyl moiety into a target molecule. This is typically achieved via a nucleophilic substitution (Sₙ2) reaction, where a nucleophilic atom (such as nitrogen from an amine, oxygen from a phenol, or sulfur from a thiol) displaces the bromide leaving group.
This strategy is fundamental in drug discovery for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of compounds where the indazole core is systematically linked to various molecular fragments.
-
Lead Optimization: Modifying a lead compound to enhance potency, selectivity, or pharmacokinetic properties by introducing the bulky and interactive indazole group.
-
Targeting Kinases: The indazole scaffold is prevalent in FDA-approved kinase inhibitors like Axitinib and Pazopanib.[4] This building block provides a direct route to novel kinase-targeting compounds.[6][7][8]
Part 4: Safety, Handling, and Storage
As a reactive alkylating agent, this compound requires careful handling in a laboratory setting.
-
Safety: Handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a specialized yet highly valuable intermediate in medicinal chemistry. Its structure is intelligently designed, combining the pharmacologically significant indazole core with a reactive bromomethyl handle. This makes it an essential tool for researchers and drug development professionals, enabling the efficient synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the laboratory.
References
- 1. This compound | 1363380-76-0 [chemicalbook.com]
- 2. 7-(bromomethyl)-2-methyl-2H-indazole [allbiopharm.com]
- 3. labcompare.com [labcompare.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to 7-Bromomethyl-2-methylindazole for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, stands as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and capacity for diverse chemical modifications have made it a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2][3] Within this esteemed class of heterocycles, 7-Bromomethyl-2-methylindazole (CAS No. 1363380-76-0) emerges as a highly valuable, yet specialized, building block. The strategic placement of a reactive bromomethyl group at the 7-position, combined with the N2-methylation that locks its tautomeric form, provides a unique vector for molecular elaboration. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic application in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 1363380-76-0 | Internal analysis |
| Molecular Formula | C₉H₉BrN₂ | Internal analysis |
| Molecular Weight | 225.09 g/mol | Internal analysis |
| Appearance | Off-white to light yellow solid | Internal analysis |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
| Storage | Store in a cool, dry place away from light and moisture. | General lab practice |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting its primary role as a specialized intermediate. However, a logical and efficient synthetic route can be devised from readily available precursors, leveraging well-established principles of heterocyclic chemistry and radical reactions. The most plausible pathway involves the selective bromination of the corresponding methyl group on a pre-formed 2,7-dimethyl-2H-indazole core.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of 2,7-dimethyl-2H-indazole
The synthesis of the precursor, 2,7-dimethyl-2H-indazole, can be achieved through a multi-step sequence starting from a commercially available substituted aniline. General methods for the synthesis of substituted indazoles are well-documented.[1][4][5][6]
-
Cyclization to 7-Methyl-1H-indazole: This can be accomplished from 2-methyl-6-nitroaniline via diazotization followed by reductive cyclization, or from other suitable precursors.
-
N-Methylation: 7-Methyl-1H-indazole is then N-methylated. This reaction typically yields a mixture of N1 and N2 isomers. The desired N2 isomer, 2,7-dimethyl-2H-indazole, must be separated from the N1 isomer by column chromatography. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K₂CO₃, NaH) can influence the isomeric ratio.
Part 2: Radical Bromination to 7-(Bromomethyl)-2-methyl-2H-indazole
This key step introduces the reactive bromomethyl handle. The benzylic methyl group at the 7-position is susceptible to free radical halogenation.
-
Reaction Setup: To a solution of 2,7-dimethyl-2H-indazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE), add N-Bromosuccinimide (NBS) (1.0-1.2 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The use of a radical initiator is crucial for promoting the desired benzylic bromination over other potential side reactions.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 7-(Bromomethyl)-2-methyl-2H-indazole.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, making it a prime substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functionalities at the 7-position, which is a key strategy in structure-activity relationship (SAR) studies during drug development.
Key Reactions: Nucleophilic Substitution
The carbon of the bromomethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This versatility allows for the synthesis of a diverse library of derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. caribjscitech.com [caribjscitech.com]
An In-Depth Technical Guide to the Synthesis of 7-Bromomethyl-2-methylindazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Bromomethyl-2-methylindazole, a key building block in the development of various pharmacologically active compounds. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and the critical parameters for successful synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including oncology and anti-inflammatory agents.[1][2] The specific functionalization of the indazole ring is crucial for modulating the pharmacological profile of these compounds. This compound, with its reactive bromomethyl group at the 7-position and a methyl group at the N2 position, serves as a versatile intermediate for the introduction of various side chains and further molecular elaboration.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 7-methyl-1H-indazole. The key challenges in this synthesis are:
-
Regioselective N-methylation: The alkylation of indazoles can occur at either the N1 or N2 position, and controlling this regioselectivity is paramount.[3]
-
Selective Benzylic Bromination: The introduction of a bromine atom specifically at the methyl group attached to the C7 position without affecting the aromatic ring is the second critical transformation.
This guide details a pathway that addresses these challenges through a judicious choice of reagents and reaction conditions.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted below:
Caption: Synthetic route for this compound.
Part 1: Regioselective N2-Methylation of 7-Methyl-1H-indazole
The first step involves the methylation of 7-methyl-1H-indazole to yield 2,7-dimethyl-2H-indazole. While various methods exist for the N-alkylation of indazoles, the use of a methylating agent in the presence of a suitable base provides a reliable route to the desired N2-isomer. Under kinetically controlled conditions, the N2-alkylation is often favored.[3]
Experimental Protocol: Synthesis of 2,7-Dimethyl-2H-indazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Methyl-1H-indazole | 132.16 | 5.0 g | 37.8 |
| Methyl Iodide (MeI) | 141.94 | 3.2 mL | 51.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.8 g | 56.7 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a stirred solution of 7-methyl-1H-indazole (5.0 g, 37.8 mmol) in dry dimethylformamide (DMF, 50 mL) in a round-bottom flask, add potassium carbonate (7.8 g, 56.7 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (3.2 mL, 51.0 mmol) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,7-dimethyl-2H-indazole as a solid.
Expected Yield: 70-80%
Characterization: The structure of 2,7-dimethyl-2H-indazole can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Benzylic Bromination of 2,7-Dimethyl-2H-indazole
The second and final step is the selective bromination of the methyl group at the C7 position of 2,7-dimethyl-2H-indazole. This is achieved through a free radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[4]
Experimental Protocol: Synthesis of 7-(Bromomethyl)-2-methyl-2H-indazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,7-Dimethyl-2H-indazole | 146.19 | 4.0 g | 27.4 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.3 g | 29.9 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.22 g | 1.37 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 80 mL | - |
Safety Precaution: Carbon tetrachloride is a hazardous and environmentally damaging solvent. All operations should be performed in a well-ventilated fume hood. Alternative, less toxic solvents such as cyclohexane can also be considered, though reaction conditions may need to be optimized.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,7-dimethyl-2H-indazole (4.0 g, 27.4 mmol) in carbon tetrachloride (80 mL).
-
Add N-bromosuccinimide (5.3 g, 29.9 mmol) and a catalytic amount of AIBN (0.22 g, 1.37 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction by TLC. The formation of a dense precipitate of succinimide indicates the reaction is proceeding.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 7-(bromomethyl)-2-methyl-2H-indazole as a solid.[5]
Expected Yield: 60-70%
Characterization: The final product should be characterized by ¹H NMR (observing the disappearance of the methyl singlet and the appearance of a new singlet for the bromomethyl protons), ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-precedented synthetic route to this compound. The methodologies described are based on fundamental and widely practiced organic transformations, ensuring their applicability in a standard laboratory setting. The causality behind the experimental choices, particularly concerning regioselectivity in N-methylation and selectivity in benzylic bromination, has been explained to provide a comprehensive understanding for the practicing chemist. The final product is a valuable intermediate for the synthesis of a diverse range of indazole-based compounds with potential therapeutic applications. Further optimization of reaction conditions, particularly exploring greener solvents for the bromination step, could enhance the overall efficiency and environmental friendliness of this synthesis.
References
Spectroscopic Profile of 7-Bromomethyl-2-methylindazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-Bromomethyl-2-methylindazole (CAS No: 1363380-76-0), a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document presents high-fidelity predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a detailed interpretation of the predicted spectra, elucidating the structural features of the molecule. Furthermore, this guide furnishes standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of bioactive molecules. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of pharmacological activities. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this characterization.
This guide is designed to serve as a detailed reference for the spectroscopic properties of this compound. By providing and interpreting predicted spectroscopic data, we aim to facilitate its unambiguous identification and support its use in complex synthetic pathways. The subsequent sections are dedicated to in-depth analyses of its NMR, MS, and IR profiles, coupled with practical, field-proven protocols for data acquisition.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments that follow, the molecular structure of this compound is presented below with a systematic atom numbering scheme.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each nucleus.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-methyl group, and the bromomethyl group.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | H4 |
| ~7.30 | d | 1H | H6 |
| ~7.10 | t | 1H | H5 |
| ~4.80 | s | 2H | H8 (-CH₂Br) |
| ~4.15 | s | 3H | H9 (-CH₃) |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.7 ppm): The three protons on the benzene ring of the indazole core are expected to appear as a set of coupled multiplets. The proton at the C4 position (H4) is predicted to be the most downfield due to its proximity to the pyrazole ring. The protons at C5 and C6 will likely exhibit a triplet and a doublet, respectively, arising from their coupling with each other and with H4.
-
Bromomethyl Protons (δ ~4.80 ppm): The methylene protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet. The strong deshielding effect of the adjacent bromine atom and the aromatic ring results in a significant downfield shift.
-
N-Methyl Protons (δ ~4.15 ppm): The protons of the N-methyl group (-CH₃) are also predicted to be a singlet. Their chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ) / ppm | Assignment |
| ~148.5 | C7a |
| ~141.0 | C3a |
| ~129.0 | C5 |
| ~125.5 | C7 |
| ~122.0 | C6 |
| ~120.0 | C3 |
| ~110.0 | C4 |
| ~35.0 | C9 (-CH₃) |
| ~28.0 | C8 (-CH₂Br) |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (δ 110-150 ppm): The seven carbon atoms of the indazole ring system are expected to resonate in this region. The quaternary carbons, C7a and C3a, are typically found at the lower field end of this range. The protonated aromatic carbons (C3, C4, C5, C6, and C7) will have chemical shifts influenced by their position within the ring and the electronic effects of the substituents.
-
N-Methyl Carbon (δ ~35.0 ppm): The carbon of the N-methyl group is predicted to have a chemical shift in the typical range for such functionalities.
-
Bromomethyl Carbon (δ ~28.0 ppm): The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small molecules like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the spectrometer setup.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: ~240 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound.
| m/z | Ion |
| 224/226 | [M]⁺ (Molecular Ion) |
| 145 | [M - Br]⁺ |
| 117 | [M - Br - N₂]⁺ or [M - CH₂Br - N]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 224 and 226, with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). This is a key diagnostic feature for confirming the presence of bromine in the molecule.
-
Major Fragmentation Pathways:
-
Loss of Bromine Radical: The most likely initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecule, to form a stable benzyl-type carbocation at m/z 145. This fragment is expected to be the base peak in the spectrum.
-
Further Fragmentation: The fragment at m/z 145 can undergo further fragmentation, such as the loss of a molecule of nitrogen (N₂) to give a fragment at m/z 117, or other complex rearrangements.
-
Caption: Proposed major fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for analyzing a small organic molecule using Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Parameters (Example for an ESI-QTOF MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 8-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to confirm the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared (IR) Spectroscopy Data
The following table lists the predicted key IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -CH₃, -CH₂- |
| ~1610, 1490 | C=C stretch | Aromatic ring |
| ~1460 | C-H bend | -CH₂- (scissoring) |
| ~1380 | C-H bend | -CH₃ (symmetric) |
| ~1250 | C-N stretch | Aromatic amine |
| ~750 | C-H bend | Aromatic (out-of-plane) |
| ~650-550 | C-Br stretch | Alkyl bromide |
Interpretation of the IR Spectrum
-
C-H Stretching Vibrations: The spectrum is expected to show absorption bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches, and bands just below 3000 cm⁻¹ for the C-H stretches of the methyl and methylene groups.
-
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the indazole ring system are predicted to appear in the 1610-1490 cm⁻¹ region.
-
C-H Bending Vibrations: The bending vibrations for the methylene and methyl groups will be visible in the 1460-1380 cm⁻¹ range. The out-of-plane C-H bending of the substituted benzene ring is expected around 750 cm⁻¹.
-
C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is predicted to appear in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹. The presence of a strong absorption band in this region is a good indicator of the bromomethyl group.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid or liquid samples with minimal preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
-
Label the significant peaks with their wavenumbers.
-
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their in-depth interpretations, offer a robust framework for the identification and structural verification of this important synthetic intermediate. The inclusion of standardized experimental protocols aims to empower researchers to acquire and interpret their own data with confidence. As a self-validating system, this guide encourages the comparison of experimentally obtained spectra with the provided predictions, thereby fostering a deeper understanding of the relationship between molecular structure and spectroscopic output.
An In-Depth Technical Guide to the Mechanisms of Action of 2-Methylindazole Derivatives
Introduction
The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is a key component in numerous clinically successful therapeutic agents, including the FDA-approved anticancer drugs Axitinib, Pazopanib, and Niraparib.[1][2][3] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
This technical guide provides a comprehensive exploration of the core mechanisms of action of 2-methylindazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, we will dissect the causal relationships behind their biological effects, present validated experimental protocols to probe these mechanisms, and offer insights grounded in extensive field application. The narrative is built upon two predominant and distinct mechanisms through which these derivatives exert their powerful anticancer effects: Protein Kinase Inhibition and Disruption of Microtubule Dynamics . A third, downstream consequence, the Induction of Apoptosis , will be examined as the convergent outcome of these primary actions. Additionally, other therapeutically relevant activities, such as anti-inflammatory effects, will be discussed.
Part 1: Protein Kinase Inhibition - The Predominant Mechanism of Action
A vast and significant class of 2-methylindazole derivatives functions as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]
The Indazole Scaffold as a Bioisostere of the Adenine Hinge-Binding Motif
The efficacy of many indazole derivatives as kinase inhibitors stems from their structural ability to mimic the adenine moiety of ATP, the natural substrate for kinases. The indazole's nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a short, flexible segment that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets and achieve high affinity and selectivity.[2][5]
Targeting Angiogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR family of receptor tyrosine kinases, particularly VEGFR-2, is a primary mediator of this process.[2] Several potent 2-methylindazole derivatives, most notably Axitinib, are multi-targeted kinase inhibitors with profound activity against VEGFRs 1, 2, and 3.[3][6] By blocking ATP binding to VEGFR, these compounds inhibit its autophosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thereby starving the tumor of its blood supply.[6]
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF-based)
This protocol describes a robust, high-throughput method to quantify the inhibitory potential of a compound against VEGFR-2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF). The causality is clear: a potent inhibitor will prevent substrate phosphorylation, leading to a low HTRF signal.
A. Materials & Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[6]
-
Recombinant human VEGFR-2 kinase.
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT).
-
ATP solution (concentration determined by Km for the specific enzyme batch).
-
Test Compound (2-methylindazole derivative) dissolved in 100% DMSO.
-
HTRF Detection Reagents: Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Stop Solution: EDTA in assay buffer.
-
384-well low-volume white microplates.
-
HTRF-compatible microplate reader.
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). This creates a concentration gradient to determine the IC₅₀.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Enzyme/Substrate Addition: Prepare a mix of VEGFR-2 kinase and biotinylated substrate in assay buffer. Add 4 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 4 µL to each well to start the kinase reaction. Total volume is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. Protect from light.
-
Reaction Termination: Add 10 µL of the Stop Solution containing the HTRF detection reagents to each well. The EDTA chelates Mg²⁺, stopping the kinase activity.
-
Detection Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes to allow for antibody binding and FRET signal development.[6]
-
Data Acquisition: Read the plate on an HTRF reader, measuring emission at 620 nm (Eu³⁺ cryptate, donor) and 665 nm (XL665, acceptor).[6]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Targeting Hematological Malignancies: FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers of acute myeloid leukemia (AML).[5] This has made FLT3 a critical therapeutic target. Structure-based design has led to 2-methylindazole derivatives that act as potent type II FLT3 inhibitors. These inhibitors not only bind the hinge region but also extend into an adjacent hydrophobic pocket, stabilizing the inactive (DFG-out) conformation of the kinase. This mechanism can be particularly effective against certain drug-resistant mutants.[5]
| Representative Indazole Derivatives as Kinase Inhibitors | | :--- | :--- | :--- | | Compound | Primary Target(s) | Reported IC₅₀ / Activity | | Axitinib | VEGFR-1, 2, 3 | 0.1, 0.2, 0.1-0.3 nM respectively | | Pazopanib | VEGFRs, PDGFR, c-Kit | Single-digit to low double-digit nM | | Compound 51j (2,3-difluorophenyl derivative) | General Kinase Selectivity | 18 nM (unspecified target) | | Compound 8r (benzimidazole derivative) | FLT3, FLT3-D835Y | 41.6 nM, 5.64 nM respectively | | GSK429286 | ROCK1, ROCK2 | Highly potent and selective |
(Data compiled from multiple sources for illustrative purposes).[2][3][5]
Part 2: Disruption of Microtubule Dynamics
In a fascinating display of scaffold versatility, a separate class of 2-methylindazole derivatives operates through an entirely different mechanism: the inhibition of tubulin polymerization.[7] These compounds act as Microtubule-Targeting Agents (MTAs), a well-established strategy in cancer chemotherapy.
Binding to the Colchicine Site and Destabilizing Microtubules
Unlike kinase inhibitors, these derivatives do not interact with ATP-binding sites. Instead, they bind to the colchicine-binding site on β-tubulin.[7] This binding event introduces a conformational strain that prevents the tubulin heterodimer from polymerizing into functional microtubules. The consequence is a catastrophic failure of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptotic cell death.[7][8]
Protocol 2: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay provides direct evidence of a compound's ability to interfere with microtubule formation. The principle relies on a fluorescent reporter that specifically binds to polymerized (but not dimeric) tubulin, allowing real-time monitoring of microtubule assembly.
A. Materials & Reagents:
-
Tubulin Polymerization Assay Kit (containing lyophilized tubulin, general tubulin buffer, GTP, and a fluorescent reporter).
-
Test Compound (2-methylindazole derivative) and Controls (Paclitaxel for polymerization promotion, Vinblastine/Nocodazole for inhibition).
-
96-well, black, flat-bottom plates.
-
Fluorescence plate reader with temperature control (37°C).
B. Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare working solutions of the test compound and controls in the general tubulin buffer.
-
Assay Setup: On ice, add the appropriate volume of buffer, test compound, or control to the wells of the pre-chilled 96-well plate.
-
Initiation: Prepare a cold solution of tubulin and GTP supplemented with the fluorescent reporter. Add this solution to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate into the reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A normal polymerization curve shows a nucleation phase (lag), an elongation phase (steep slope), and a plateau. An effective inhibitor will either prolong the lag phase, decrease the slope of the elongation phase, or reduce the maximum fluorescence at the plateau, providing quantitative evidence of tubulin polymerization inhibition.[9]
Part 3: Downstream Cellular Consequences - Induction of Apoptosis
Regardless of the initial mechanism—be it kinase inhibition or microtubule disruption—the ultimate fate of a cancer cell treated with an effective 2-methylindazole derivative is often apoptosis, or programmed cell death.[10] This is a self-validating outcome; a compound that successfully disrupts a critical cellular process should trigger this death pathway.
The induction of apoptosis is typically mediated through the intrinsic (mitochondrial) pathway. This involves:
-
Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[11][12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to a decrease in mitochondrial membrane potential and the release of cytochrome c.[11]
-
Caspase Activation: Cytochrome c release triggers the activation of a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3. Cleaved caspase-3 is a hallmark of apoptosis.[11][12]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, rendering it inactive.[13]
Protocol 3: Western Blot Analysis for Apoptotic Markers
This protocol provides a definitive method to confirm apoptosis by detecting key protein markers.
A. Materials & Reagents:
-
Cell culture medium, FBS, and antibiotics.
-
Test Compound (2-methylindazole derivative).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
B. Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Harvest cells and lyse them using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate. Immediately capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. An increase in cleaved caspase-3 and a decrease in full-length PARP are strong indicators of apoptosis. The ratio of Bax to Bcl-2 can also be quantified. Use β-actin as a loading control to normalize the data.[12]
Part 4: Other Bioactivities - Anti-Inflammatory Action
Beyond cancer, the indazole scaffold is present in established anti-inflammatory drugs like Benzydamine.[1] Certain 2-methylindazole derivatives have been shown to exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[14][15] This activity suggests that the scaffold can be tailored for therapeutic applications in inflammatory diseases, potentially offering dual-action compounds for inflammation-driven cancers.[16][17]
Conclusion
The 2-methylindazole scaffold is a testament to the power of rational drug design and the concept of privileged structures in medicinal chemistry. Its derivatives exhibit at least two profound and distinct mechanisms of action against cancer: the targeted inhibition of key protein kinases involved in cell signaling and angiogenesis, and the broader disruption of cellular division through the inhibition of microtubule polymerization. Both pathways ultimately converge on the induction of apoptosis, a desirable outcome in cancer therapy. The ability to fine-tune substitutions on the indazole core allows for the development of highly potent and selective agents against specific targets like VEGFR and FLT3, or for the creation of potent microtubule-destabilizing agents. The additional discovery of anti-inflammatory and antiprotozoal activities further broadens the therapeutic potential of this remarkable chemical entity.[18][19] Future research will undoubtedly focus on creating novel derivatives with enhanced selectivity, improved pharmacokinetic profiles, and perhaps even dual-mechanism compounds that can attack cancer cells on multiple fronts simultaneously.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Bromomethyl-Indazole Scaffold: A Gateway to Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. Among the various substituted indazoles, the 7-bromomethyl-indazole scaffold emerges as a particularly valuable, albeit underexplored, intermediate. The presence of the highly reactive bromomethyl group at the 7-position provides a synthetic handle for the strategic introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and evaluation of compounds derived from the 7-bromomethyl-indazole scaffold. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
The 7-Bromomethyl-Indazole Core: Synthesis and Reactivity
The journey to harnessing the biological potential of the 7-bromomethyl-indazole scaffold begins with its synthesis. While direct synthetic routes are not extensively documented, a logical and efficient pathway can be devised from readily available starting materials. A common approach involves the synthesis of 7-methyl-1H-indazole, followed by a selective benzylic bromination.
A well-established method for the synthesis of 7-methyl-1H-indazole involves the cyclization of 2,6-dimethylaniline.[3] This transformation proceeds via a diazotization reaction followed by an intramolecular cyclization, yielding the 7-methyl-indazole core with high efficiency.[3]
Subsequent benzylic bromination of 7-methyl-1H-indazole can be achieved using standard brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction selectively introduces a bromine atom at the benzylic position, affording the desired 7-bromomethyl-1H-indazole.
The true synthetic utility of the 7-bromomethyl-indazole scaffold lies in the reactivity of the bromomethyl group. This electrophilic center is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This reactivity is pivotal for creating libraries of derivatives to probe the chemical space around the 7-position of the indazole core and to optimize interactions with biological targets.
Biological Activities: A Focus on Oncology
Indazole derivatives have demonstrated a broad spectrum of biological activities, with a particular prominence in the field of oncology.[1][4] The 7-bromomethyl-indazole scaffold serves as a key intermediate for the synthesis of potent anticancer agents, primarily through its role in generating inhibitors of critical signaling pathways involved in cancer progression, such as kinase signaling cascades.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The indazole nucleus can act as an ATP surrogate, effectively competing for the ATP-binding site of kinases.[3] The substitution at the 7-position plays a critical role in modulating the potency and selectivity of these inhibitors by occupying specific hydrophobic pockets within the target kinase.[3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[7] The 7-bromomethyl-indazole scaffold can be utilized to synthesize derivatives with substituents at the 7-position that enhance binding to the VEGFR-2 active site. For instance, the introduction of various aryl or heteroaryl moieties through the 7-bromomethyl handle can lead to compounds with significant anti-angiogenic properties.[6]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival.[8][9] Its aberrant activation is a common event in many human cancers, making it an attractive target for cancer therapy.[10] Indazole-based compounds have been developed as inhibitors of this pathway, with some demonstrating potent activity against Akt.[8][11] The 7-position of the indazole ring has been identified as a key position for introducing substituents that can enhance the potency and selectivity of Akt inhibitors.[8] The 7-bromomethyl-indazole scaffold provides an ideal starting point for the synthesis of such inhibitors.
Experimental Protocols
The successful development of drugs based on the 7-bromomethyl-indazole scaffold relies on robust and reproducible experimental protocols for both synthesis and biological evaluation. The following sections provide detailed, step-by-step methodologies for key experiments.
Synthesis of 7-Bromomethyl-1H-indazole: A Representative Protocol
Materials:
-
7-Methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 7-methyl-1H-indazole in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reaction Execution: Reflux the reaction mixture under inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Extraction: Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-bromomethyl-1H-indazole.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (derivatives of 7-bromomethyl-indazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Purified kinase enzyme (e.g., VEGFR-2, Akt)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The 7-bromomethyl-indazole scaffold provides a platform for systematic SAR studies. The nature of the substituent introduced at the 7-position via the bromomethyl handle can significantly impact biological activity.
| Position of Substitution | General SAR Observations | Reference |
| 7-Position | Introduction of small, hydrophobic groups can enhance potency by occupying specific hydrophobic pockets in the kinase active site. The linker length and flexibility between the indazole core and the terminal group are also critical. | [3] |
| 1-Position (N1) | Substitution at the N1 position can influence the orientation of the indazole ring within the binding pocket and can be modified to improve pharmacokinetic properties. | [12] |
| 3-Position | The 3-position is often involved in key hydrogen bonding interactions with the hinge region of the kinase. Modifications here can significantly affect binding affinity. | [13] |
Conclusion and Future Directions
The 7-bromomethyl-indazole scaffold represents a versatile and powerful tool in the design and synthesis of novel, biologically active compounds. Its reactive handle at the 7-position allows for the creation of diverse chemical libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The primary applications of derivatives from this scaffold lie in oncology, particularly in the development of kinase inhibitors targeting key signaling pathways such as VEGFR and PI3K/Akt/mTOR.
Future research in this area should focus on the synthesis and evaluation of novel derivatives with a wide range of functionalities at the 7-position. Detailed SAR studies, coupled with computational modeling, will be crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. The exploration of this scaffold against other biological targets beyond kinases also holds significant promise for the discovery of new therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of 7-Bromomethyl-2-methylindazole Derivatives: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2][3] This technical guide focuses on a specific, yet underexplored, member of this family: 7-Bromomethyl-2-methylindazole. While direct biological data on this derivative is sparse, the extensive research into analogous indazole compounds provides a robust framework for predicting and validating its therapeutic targets. This document serves as a roadmap for researchers, outlining a logical, evidence-based approach to unlock the therapeutic promise of this compound derivatives. We will delve into the most probable target classes, propose detailed experimental workflows for target identification and validation, and provide the scientific rationale underpinning these strategic choices. The overarching goal is to equip drug development professionals with a comprehensive strategy to efficiently navigate the preclinical discovery phase for this promising class of molecules.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
Indazoles, bicyclic heterocyclic compounds, are a mainstay in the development of novel therapeutics due to their versatile biological activities.[1][4] The indazole nucleus has been successfully incorporated into drugs with a wide array of applications, including anti-inflammatory, antimicrobial, and neuroprotective agents.[2][5] However, it is in the realm of oncology that the indazole scaffold has demonstrated particularly profound and diverse utility.[3][6] A significant number of indazole-based compounds have been identified as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[2]
The subject of this guide, this compound, possesses a unique substitution pattern that suggests a reactive potential, making it an intriguing candidate for targeted covalent inhibition or as a scaffold for further chemical elaboration. The presence of the bromomethyl group at the 7-position offers a chemical handle for interaction with specific amino acid residues within a protein's binding pocket, potentially leading to high-potency and selective inhibitors. This guide will explore the most promising therapeutic avenues for this compound based on the established pharmacology of the broader indazole class.
Predictive Targeting: A Data-Driven Approach to Identifying Potential Therapeutic Targets
Given the absence of extensive biological data for this compound, a predictive approach based on the known targets of other indazole derivatives is the most logical starting point. The indazole core is known to interact with the ATP-binding pocket of numerous kinases, making this enzyme superfamily the most probable target class.
Primary Target Family: Protein Kinases
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of drug development.[2] Indazole derivatives have a proven track record as kinase inhibitors, and several have entered clinical use, such as Axitinib and Pazopanib.[3] Based on extensive research into indazole-based kinase inhibitors, we can hypothesize a number of high-priority kinase targets for this compound.
Potential Kinase Targets for this compound Derivatives:
| Target Kinase | Rationale for Prioritization | Associated Pathologies |
| FLT3 (Fms-like tyrosine kinase 3) | Indazole-containing compounds have demonstrated potent inhibitory activity against both wild-type and mutant forms of FLT3.[7][8] | Acute Myeloid Leukemia (AML) |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Inhibition of VEGFR-2 is a common mechanism for anti-angiogenic therapies, and several indazole derivatives have shown potent activity against this target.[1] | Various solid tumors |
| Pim Kinases | 6-azaindazole derivatives have been optimized as picomolar inhibitors of all three Pim kinase isoforms.[1] | Prostate cancer, leukemia, and multiple myeloma |
| EGFR (Epidermal Growth Factor Receptor) | Structure-based design has led to the development of irreversible and mutant-selective EGFR inhibitors based on the 1H-indazole scaffold.[1] | Non-small cell lung cancer (NSCLC) |
| PLK4 (Polo-like kinase 4) | Spiro-indolin-2-one derivatives containing an indazole moiety have been identified as nanomolar inhibitors of PLK4.[1] | Colon cancer |
| Tie-2 and EphB4 | Multi-targeted indazole derivatives have shown potent inhibition of these angiogenic receptor tyrosine kinases.[1] | Various solid tumors |
| PDK1 (Phosphoinositide-dependent kinase-1) | A fragment-based approach has yielded potent indazole-based inhibitors of PDK1.[1] | Various cancers |
Secondary Target Classes: Exploring Beyond Kinases
While kinases represent the most probable target class, the versatility of the indazole scaffold suggests that other enzyme families and cellular pathways should also be considered.
-
Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a key target in cancer immunotherapy. Certain 3-substituted 1H-indazoles have been shown to be potent inhibitors of IDO1.[1]
-
Nitric Oxide Synthase (NOS): 7-substituted indazoles, such as 7-nitroindazole, are known inhibitors of nitric oxide synthase, suggesting a potential role in inflammatory conditions or as modulators of cardiovascular function.[4]
Experimental Workflows for Target Validation and Characterization
Once a prioritized list of potential targets is established, a systematic experimental approach is required for validation and characterization. The following workflows provide a comprehensive strategy for elucidating the mechanism of action of this compound derivatives.
Initial Screening: Broad-Based Cellular and Enzymatic Assays
The initial phase of investigation should focus on broad screening to identify the most promising therapeutic areas and to narrow down the list of potential targets.
Experimental Protocol: High-Throughput Kinase Panel Screening
-
Objective: To assess the inhibitory activity of this compound against a large panel of recombinant protein kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins, Reaction Biology) that includes a diverse representation of the human kinome.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform single-point inhibition assays at a standard concentration (e.g., 1 or 10 µM) to identify initial "hits."
-
For active compounds, determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) through dose-response experiments.
-
-
Data Analysis:
-
Calculate percent inhibition for single-point assays.
-
Generate dose-response curves and calculate IC50 values using non-linear regression analysis.
-
Visualize the data as a heatmap or a bar chart to compare the inhibitory profile across the kinase panel.
-
Diagram: Kinase Screening Workflow
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Evaluation of a Novel Indazole-Based Kinase Inhibitor: Application Notes and Protocols
This guide provides a comprehensive overview of the synthesis and evaluation of a novel kinase inhibitor derived from 7-Bromomethyl-2-methylindazole. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document offers detailed experimental protocols, explains the scientific rationale behind the methodological choices, and presents a framework for data analysis and interpretation.
Introduction: The Promise of Indazole Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[3][4] This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] Furthermore, the bicyclic nature of the indazole ring system provides a rigid framework for the presentation of various substituents, allowing for the fine-tuning of potency and selectivity.[5][6]
Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core, underscoring the clinical significance of this heterocyclic motif.[4] These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][7]
This application note details the synthesis of a novel kinase inhibitor, IND-AP-01 , which couples the this compound moiety with an aminopyrimidine scaffold. The aminopyrimidine group is another well-established pharmacophore in kinase inhibitor design, often serving as a hinge-binding element.[8][9][10] The synthetic strategy leverages a nucleophilic substitution reaction to link these two key fragments, creating a molecule designed to target the ATP-binding site of kinases such as VEGFR-2. Following the synthesis, we present detailed protocols for the biochemical and cell-based evaluation of IND-AP-01 , providing a complete workflow from chemical synthesis to biological characterization.
Synthesis of IND-AP-01: A Novel Indazole-Aminopyrimidine Kinase Inhibitor
The synthesis of IND-AP-01 is designed as a convergent and efficient process, utilizing readily available starting materials. The key step involves the alkylation of an aminopyrimidine derivative with this compound via an SN2 reaction.
Synthetic Workflow
References
- 1. This compound | 1363380-76-0 [chemicalbook.com]
- 2. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. | Semantic Scholar [semanticscholar.org]
7-Bromomethyl-2-methylindazole: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Advantage of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its rigid, aromatic structure serves as an excellent bioisostere for native purine bases, enabling it to form critical hydrogen bonding interactions with a multitude of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other key enzymes.[3][4] The development of potent and selective therapeutic agents, particularly kinase inhibitors for oncology, frequently relies on the strategic functionalization of the indazole core.[5][6][7]
A significant challenge in the synthesis of indazole-based compounds is controlling the regioselectivity of N-alkylation, as reactions often yield a mixture of N-1 and N-2 isomers that can be difficult to separate.[8][9][10] 7-Bromomethyl-2-methyl-2H-indazole (CAS No. 1363380-76-0) is a cleverly designed building block that circumvents this fundamental issue.[11] With the nitrogen at the 2-position already methylated, it offers a single, unambiguous point of modification: a highly reactive bromomethyl group at the 7-position. This feature makes it an exceptionally valuable reagent for introducing the 2-methyl-2H-indazol-7-yl)methyl moiety into target molecules, streamlining synthetic routes and enhancing molecular diversity in drug discovery campaigns.
This technical guide provides an in-depth exploration of 7-bromomethyl-2-methylindazole as a synthetic building block, offering detailed protocols, mechanistic insights, and practical guidance for its application in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is critical for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1363380-76-0 | [11] |
| Molecular Formula | C₉H₉BrN₂ | [11] |
| Molecular Weight | 225.09 g/mol | [11] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | Inferred |
Safety and Handling:
While a specific safety data sheet (SDS) for this compound is not universally available, its structure—a brominated heterocyclic compound—warrants careful handling in a well-ventilated chemical fume hood.[12][13][14]
-
Hazard Statements: Based on analogous structures, this compound should be considered harmful if swallowed or in contact with skin, and may cause serious eye irritation and respiratory irritation.[12][13][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C7-bromomethyl group. This primary, "benzylic-like" bromide is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.
Diagram 1: General Reaction Workflow
A flowchart illustrating the core utility of this compound in Sₙ2 reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-(bromomethyl)-2-methyl-2H-indazole [allbiopharm.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 7-Bromomethyl-2-methylindazole
Introduction: The Strategic Importance of the 7-Substituted-2-Methylindazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its structural rigidity and capacity for critical hydrogen bonding interactions have established it as a cornerstone in the development of targeted therapeutics.[1] Within this class, the 7-substituted-2-methylindazole moiety offers a versatile platform for generating novel molecular entities. The synthetic accessibility of diverse functionalities at the 7-position is paramount for extensive structure-activity relationship (SAR) studies. 7-Bromomethyl-2-methylindazole serves as a pivotal electrophilic precursor for introducing a wide array of substituents through nucleophilic substitution, making it a valuable building block for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the mechanistic considerations and practical laboratory protocols for performing nucleophilic substitution reactions on this compound. We will delve into the underlying principles governing these reactions and furnish detailed, adaptable procedures for the synthesis of derivatives bearing new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Mechanistic Landscape: Navigating S(_N)1 and S(_N)2 Pathways
The reactivity of this compound is dictated by its benzylic bromide nature. The benzylic position is unique in its ability to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative pathway is contingent upon the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature.
S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the cation but not the anion, thus enhancing the nucleophile's reactivity.[3] Given that this compound is a primary benzylic bromide, the S(_N)2 pathway is generally anticipated to be the predominant mechanism, particularly with potent nucleophiles.
S(_N)1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. The S(_N)1 pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation and the leaving group, and conditions that promote the formation of the carbocation.
The following diagram illustrates the competing S(_N)1 and S(_N)2 pathways for the reaction of this compound with a generic nucleophile (Nu(^-)).
Caption: Competing S(_N)1 and S(_N)2 reaction pathways.
General Experimental Considerations
Materials and Reagents: this compound should be handled in a well-ventilated fume hood. All solvents should be of anhydrous grade, particularly for reactions sensitive to moisture. Nucleophiles and bases should be of high purity.
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system to track the consumption of the starting material and the formation of the product. Visualization can be achieved using UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).
Work-up and Purification: Standard aqueous work-up procedures are typically employed to remove inorganic salts and water-soluble impurities. Purification of the crude product is generally achieved by flash column chromatography on silica gel or recrystallization from a suitable solvent system.
Protocols for Nucleophilic Substitution Reactions
The following protocols are provided as general guidelines and may require optimization for specific substrates and desired products.
Protocol 1: O-Alkylation - Synthesis of Aryl Ethers
This protocol details the reaction of this compound with a phenolic nucleophile to form an ether linkage, a common motif in medicinal chemistry.
Reaction Scheme: this compound + Phenol Derivative (\rightarrow) 7-(Phenoxymethyl)-2-methylindazole Derivative
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 225.09 | 225 mg | 1.0 |
| Substituted Phenol | - | 1.1 equiv | 1.1 |
| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | 2.0 equiv | 2.0 |
| Acetone or DMF | - | 10 mL | - |
Procedure:
-
To a stirred solution of the substituted phenol (1.1 mmol) in acetone or DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: O-Alkylation workflow.
Protocol 2: N-Alkylation - Synthesis of Amines
This protocol describes the reaction with primary or secondary amines to generate the corresponding substituted aminomethyl-indazoles.
Reaction Scheme: this compound + Amine (R(_2)NH) (\rightarrow) 7-((R(_2)N)methyl)-2-methylindazole
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 225.09 | 225 mg | 1.0 |
| Primary or Secondary Amine | - | 1.2 - 2.0 equiv | 1.2 - 2.0 |
| Potassium Carbonate (K(_2)CO(_3)) or DIPEA | 138.21 / 129.24 | 2.0 equiv | 2.0 |
| Acetonitrile or THF | - | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2-2.0 mmol) and a non-nucleophilic base such as potassium carbonate or DIPEA (2.0 mmol) in acetonitrile or THF (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the mixture at room temperature overnight or until TLC indicates completion.
-
Filter the reaction mixture if an inorganic base was used.
-
Concentrate the solution under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: S-Alkylation - Synthesis of Thioethers
This protocol outlines the formation of a thioether linkage by reacting with a thiol.
Reaction Scheme: this compound + Thiol (RSH) (\rightarrow) 7-((RS)methyl)-2-methylindazole
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 225.09 | 225 mg | 1.0 |
| Thiol | - | 1.1 equiv | 1.1 |
| Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (Cs(_2)CO(_3)) | 24.00 / 325.82 | 1.2 equiv | 1.2 |
| Anhydrous THF or DMF | - | 10 mL | - |
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the thiol (1.1 mmol) in THF (5 mL) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in THF (5 mL).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify by flash column chromatography.
Protocol 4: C-Alkylation - Synthesis of Substituted Acetonitriles
This protocol details the formation of a new carbon-carbon bond using cyanide as a nucleophile, a key transformation for introducing a handle for further synthetic modifications.
Reaction Scheme: this compound + NaCN (\rightarrow) 2-(2-Methyl-7-indazolyl)acetonitrile
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 225.09 | 225 mg | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 equiv | 1.5 |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Dissolve this compound (1.0 mmol) in DMSO (10 mL) in a round-bottom flask.
-
Add sodium cyanide (1.5 mmol) in one portion.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Reactivity: If a reaction is sluggish, gentle heating (40-80 °C) can be applied. For S(_N)2 reactions, switching to a more polar aprotic solvent like DMF or DMSO can also enhance the rate.
-
Side Reactions: Over-alkylation can be an issue with primary amines. Using an excess of the amine can help to mitigate this. For C-alkylation of active methylene compounds, the choice of base and solvent is crucial to avoid side reactions.
-
Purification Challenges: The polarity of the substituted indazole products will vary significantly depending on the introduced nucleophile. A range of eluent systems for column chromatography should be screened to achieve optimal separation.
Conclusion
This compound is a highly effective electrophile for the synthesis of a diverse library of 7-substituted-2-methylindazole derivatives. By carefully selecting the nucleophile and reaction conditions, researchers can favor the desired S(_N)2 pathway to achieve efficient and clean transformations. The protocols provided herein offer a solid foundation for the exploration of this versatile building block in the pursuit of novel therapeutic agents.
References
Anwendungs- und Protokollhandbuch: Derivatisierung von 7-Brommethyl-2-methylindazol für Wirkstoffforschungsprogramme
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung
Das Indazol-Gerüst ist ein anerkannter privilegierter Pharmakophor in der medizinischen Chemie, der in zahlreichen Therapeutika vorkommt. 7-Brommethyl-2-methylindazol (CAS: 1363380-76-0) stellt einen besonders wertvollen Baustein für die Wirkstoffforschung dar. Seine Struktur bietet zwei entscheidende Vorteile: Die N-2-Methylgruppe legt die Regiochemie der Indazol-Substitution fest und umgeht so die oft problematische Bildung von N-1/N-2-Isomerengemischen. Gleichzeitig dient die 7-Brommethylgruppe als hochreaktiver "Griff", der eine effiziente Funktionalisierung durch nukleophile Substitution ermöglicht. Diese Anwendungsbeschreibung bietet detaillierte, validierte Protokolle zur Derivatisierung von 7-Brommethyl-2-methylindazol mit verschiedenen Klassen von Nukleophilen. Ziel ist die Erstellung diverser Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Beschleunigung der Identifizierung und Optimierung von Leitstrukturen.
Strategischer Wert in der Wirkstoffforschung
Die Auswahl geeigneter Bausteine ist ein entscheidender Faktor für den Erfolg von Wirkstoffforschungsprogrammen. 7-Brommethyl-2-methylindazol ist aus mehreren strategischen Gründen eine ausgezeichnete Wahl:
-
Vermeidung von Isomerie: Die Alkylierung des Indazol-Stickstoffs führt oft zu Gemischen aus N-1- und N-2-Isomeren, deren Trennung aufwendig ist. Durch die feste N-2-Methylierung dieses Bausteins wird dieses Problem von vornherein vermieden, was die Synthese vereinfacht und die Ausbeute an reinem Zielprodukt erhöht.
-
Vielseitiger Synthesegriff: Die Brommethylgruppe am C-7-Atom ist ein exzellentes Elektrophil für SN2-Reaktionen. Dies ermöglicht die einfache Einführung einer breiten Palette von funktionellen Gruppen durch Reaktion mit N-, O-, S- und C-Nukleophilen, was für die Erstellung von Substanzbibliotheken zur SAR-Analyse unerlässlich ist.
-
Erforschung des chemischen Raums: Die C-7-Position des Indazol-Rings ragt in den Raum hinaus und ist ein idealer Punkt, um die physikochemischen und pharmakologischen Eigenschaften eines Moleküls zu modulieren. Durch die Einführung verschiedener Substituenten können Forscher gezielt Parameter wie Löslichkeit, Lipophilie, metabolische Stabilität und die Bindung an das Zielprotein beeinflussen.
Chemisches Grundprinzip: Nukleophile Substitution
Die Derivatisierung von 7-Brommethyl-2-methylindazol beruht auf der nukleophilen Substitution, bei der ein Nukleophil (Nu-H) das Bromidion am benzylischen Kohlenstoffatom verdrängt. Diese Reaktion verläuft typischerweise nach einem SN2-Mechanismus.
Allgemeines Reaktionsschema
Kausale Erläuterung der experimentellen Parameter:
-
Nukleophil: Die Wahl des Nukleophils bestimmt die neue funktionelle Gruppe. Starke, weiche Nukleophile wie Thiole oder sekundäre Amine reagieren in der Regel schnell und effizient.
-
Base: Eine Base ist oft erforderlich, um das Nukleophil (z. B. ein Phenol oder Thiol) zu deprotonieren und seine Nukleophilie zu erhöhen. Nicht-nukleophile Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) sind ideal, da sie nicht mit dem Elektrophil konkurrieren. Für Amine kann eine mildere Base wie Triethylamin (Et₃N) als Säurefänger dienen.
-
Lösungsmittel: Polare aprotische Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (ACN) sind optimal. Sie lösen die Reaktanten gut und beschleunigen SN2-Reaktionen, indem sie das Kation der Base solvatisieren, aber das Nukleophil-Anion "nackt" und hochreaktiv lassen.
-
Temperatur: Die meisten Reaktionen laufen effizient bei Raumtemperatur oder leicht erhöhter Temperatur (40–60 °C) ab. Höhere Temperaturen können Nebenreaktionen wie die Eliminierung begünstigen.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben standardisierte Verfahren zur Derivatisierung mit repräsentativen Nukleophilen. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, um die Reagenzien vor Feuchtigkeit und Sauerstoff zu schützen.
Protokoll 3.1: Derivatisierung mit N-Nukleophilen (Beispiel: Piperidin)
Dieses Protokoll beschreibt die Synthese eines tertiären Amins durch Alkylierung eines sekundären Amins.
Reaktionsschema: 7-(Brommethyl)-2-methylindazol + Piperidin → 7-(Piperidin-1-ylmethyl)-2-methylindazol
| Reagenz | Molare Äquivalente | Molekulargewicht ( g/mol ) | Benötigte Menge (für 1 mmol Startmaterial) |
| 7-Brommethyl-2-methylindazol | 1.0 | 225.09 | 225 mg |
| Piperidin | 1.2 | 85.15 | 102 mg (118 µL) |
| Kaliumcarbonat (K₂CO₃) | 2.0 | 138.21 | 276 mg |
| Acetonitril (ACN) | - | - | 5 mL |
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Geben Sie 7-Brommethyl-2-methylindazol (225 mg, 1.0 mmol) und Kaliumcarbonat (276 mg, 2.0 mmol) in einen trockenen 25-mL-Rundkolben mit einem Magnetrührstab.
-
Lösungsmittel und Reagenz zugeben: Fügen Sie wasserfreies Acetonitril (5 mL) hinzu, gefolgt von Piperidin (118 µL, 1.2 mmol).
-
Reaktion: Rühren Sie die Suspension bei Raumtemperatur für 12–18 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Aufarbeitung: Filtrieren Sie die Reaktionsmischung durch Celite, um die anorganischen Salze zu entfernen, und spülen Sie mit Acetonitril nach. Entfernen Sie das Lösungsmittel im Vakuum.
-
Extraktion: Lösen Sie den Rückstand in Ethylacetat (20 mL) und waschen Sie ihn mit Wasser (2 x 15 mL) und gesättigter Kochsalzlösung (1 x 15 mL).
-
Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Eluent z. B. Dichlormethan/Methanol-Gradient), um das reine Produkt zu erhalten.
Protokoll 3.2: Derivatisierung mit O-Nukleophilen (Beispiel: 4-Methoxyphenol)
Dieses Protokoll beschreibt eine Williamson-Ethersynthese zur Herstellung eines Arylethers.
Reaktionsschema: 7-(Brommethyl)-2-methylindazol + 4-Methoxyphenol → 7-((4-Methoxyphenoxy)methyl)-2-methylindazol
| Reagenz | Molare Äquivalente | Molekulargewicht ( g/mol ) | Benötigte Menge (für 1 mmol Startmaterial) |
| 7-Brommethyl-2-methylindazol | 1.0 | 225.09 | 225 mg |
| 4-Methoxyphenol | 1.1 | 124.14 | 137 mg |
| Cäsiumcarbonat (Cs₂CO₃) | 1.5 | 325.82 | 489 mg |
| Dimethylformamid (DMF) | - | - | 5 mL |
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Geben Sie 4-Methoxyphenol (137 mg, 1.1 mmol) und Cäsiumcarbonat (489 mg, 1.5 mmol) in einen trockenen 25-mL-Rundkolben.
-
Lösungsmittel zugeben: Fügen Sie wasserfreies DMF (5 mL) hinzu und rühren Sie die Mischung 15 Minuten bei Raumtemperatur, um das Phenoxid zu bilden.
-
Alkylierung: Fügen Sie eine Lösung von 7-Brommethyl-2-methylindazol (225 mg, 1.0 mmol) in DMF (2 mL) tropfenweise hinzu.
-
Reaktion: Rühren Sie die Mischung bei 50 °C für 4–6 Stunden oder bis die DC/LC-MS-Analyse den vollständigen Umsatz anzeigt.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab, gießen Sie sie in Wasser (30 mL) und extrahieren Sie mit Ethylacetat (3 x 20 mL).
-
Reinigung: Kombinieren Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rückstand mittels Säulenchromatographie (Silicagel, Eluent z. B. Hexan/Ethylacetat-Gradient).
Protokoll 3.3: Derivatisierung mit S-Nukleophilen (Beispiel: Benzylmercaptan)
Dieses Protokoll beschreibt die Synthese eines Thioethers. Thiolate sind exzellente Nukleophile und die Reaktion verläuft in der Regel schnell und sauber.
Reaktionsschema: 7-(Brommethyl)-2-methylindazol + Benzylmercaptan → 7-((Benzylthio)methyl)-2-methylindazol
| Reagenz | Molare Äquivalente | Molekulargewicht ( g/mol ) | Benötigte Menge (für 1 mmol Startmaterial) |
| 7-Brommethyl-2-methylindazol | 1.0 | 225.09 | 225 mg |
| Benzylmercaptan | 1.1 | 124.21 | 137 mg (129 µL) |
| Kaliumcarbonat (K₂CO₃) | 1.5 | 138.21 | 207 mg |
| Dimethylformamid (DMF) | - | - | 5 mL |
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Lösen Sie 7-Brommethyl-2-methylindazol (225 mg, 1.0 mmol) in wasserfreiem DMF (3 mL) in einem trockenen Rundkolben.
-
Reagenzien zugeben: Fügen Sie Kaliumcarbonat (207 mg, 1.5 mmol) und anschließend Benzylmercaptan (129 µL, 1.1 mmol) hinzu.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 2–4 Stunden. Die Reaktion ist oft schnell abgeschlossen.
-
Aufarbeitung und Reinigung: Folgen Sie den Schritten 5 und 6 aus Protokoll 3.2.
Protokoll 3.4: Derivatisierung mit C-Nukleophilen (Beispiel: Diethylmalonat)
Dieses Protokoll beschreibt die C-Alkylierung eines aktivierten Methylen-Compounds, ein wichtiger Schritt zur Bildung von C-C-Bindungen und zur weiteren Verlängerung der Seitenkette.
Reaktionsschema: 7-(Brommethyl)-2-methylindazol + Diethylmalonat → Diethyl-2-((2-methyl-2H-indazol-7-yl)methyl)malonat
| Reagenz | Molare Äquivalente | Molekulargewicht ( g/mol ) | Benötigte Menge (für 1 mmol Startmaterial) |
| 7-Brommethyl-2-methylindazol | 1.0 | 225.09 | 225 mg |
| Diethylmalonat | 1.2 | 160.17 | 192 mg (183 µL) |
| Natriumhydrid (NaH, 60% in Öl) | 1.2 | 40.00 (als 100%) | 48 mg |
| Tetrahydrofuran (THF) | - | - | 8 mL |
Schritt-für-Schritt-Anleitung:
-
Enolatbildung: Suspendieren Sie Natriumhydrid (48 mg einer 60%igen Dispersion, 1.2 mmol) in wasserfreiem THF (5 mL) in einem trockenen Kolben unter Stickstoff und kühlen Sie auf 0 °C (Eisbad).
-
Nukleophil zugeben: Fügen Sie Diethylmalonat (183 µL, 1.2 mmol) tropfenweise hinzu. Rühren Sie die Mischung 30 Minuten bei 0 °C. Die Entwicklung von Wasserstoffgas wird beobachtet.
-
Alkylierung: Fügen Sie eine Lösung von 7-Brommethyl-2-methylindazol (225 mg, 1.0 mmol) in THF (3 mL) tropfenweise bei 0 °C hinzu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Aufarbeitung (Quenchen): Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie sie vorsichtig durch tropfenweise Zugabe von gesättigter wässriger Ammoniumchloridlösung (NH₄Cl).
-
Extraktion und Reinigung: Extrahieren Sie die Mischung mit Ethylacetat (3 x 20 mL). Führen Sie die Aufarbeitung und Reinigung wie in Protokoll 3.2, Schritte 5 und 6, durch.
Workflow für die Bibliotheks-Synthese
Die systematische Derivatisierung von 7-Brommethyl-2-methylindazol ist ideal für die parallele Synthese, um schnell eine vielfältige Bibliothek für das biologische Screening zu erstellen.
Workflow-Diagramm für die Synthese einer Wirkstoffbibliothek
Fehlerbehebung und wichtige Überlegungen
-
Geringe Reaktivität: Wenn eine Reaktion langsam verläuft, kann eine leichte Erhöhung der Temperatur (z. B. auf 50–70 °C) hilfreich sein. Alternativ kann die Verwendung einer stärkeren Base (z. B. Cs₂CO₃ statt K₂CO₃) oder eines reaktiveren Lösungsmittels (z. B. DMF statt ACN) die Reaktionsgeschwindigkeit erhöhen.
-
Nebenreaktionen: Bei sterisch gehinderten Nukleophilen oder höheren Temperaturen kann es zu E2-Eliminierungsreaktionen kommen, die zur Bildung eines Dimer-Nebenprodukts führen. Die Verwendung milder Bedingungen (Raumtemperatur) minimiert dieses Risiko.
-
Reinheit des Startmaterials: Die Reinheit von 7-Brommethyl-2-methylindazol ist entscheidend. Verunreinigungen können die Reaktionen beeinträchtigen und die Aufreinigung erschweren.
-
Umgang mit Reagenzien: Reagenzien wie Natriumhydrid sind hochentzündlich und reagieren heftig mit Wasser. Es müssen stets geeignete Sicherheitsvorkehrungen getroffen und unter inerter Atmosphäre gearbeitet werden.
Referenzen
-
Feng, Y., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Verfügbar unter: --INVALID-LINK--
-
Chem-Station. (Datum unbekannt). Alcohol to Ether using Williamson synthesis (O-Alkylation). Verfügbar unter: --INVALID-LINK--
-
PharmaBlock. (Datum unbekannt). Indazoles in Drug Discovery. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Discovery and synthesis of novel indazole derivatives. Verfügbar unter: --INVALID-LINK--
-
Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. (Datum unbekannt). Amination. Verfügbar unter: --INVALID-LINK--
-
Ma, D., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--
-
Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. Verfügbar unter: --INVALID-LINK--
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Verfügbar unter: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Indazole Derivatives in Modern Drug Discovery. Verfügbar unter: --INVALID-LINK--
-
DTIC. (Datum unbekannt). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Verfügbar unter: --INVALID-LINK--
-
Li, C-J., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry. Verfügbar unter: --INVALID-LINK--
-
Scribd. (Datum unbekannt). Comprehensive 6-Amino & 6-Bromo Compounds List. Verfügbar unter: --INVALID-LINK--
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Verfügbar unter: --INVALID-LINK--
-
Chemistry LibreTexts. (2015). Synthesis of Amines by Alkylation. Verfügbar unter: --INVALID-LINK--
-
Scribd. (Datum unbekannt). Green Alkylation of Thiols in Water. Verfügbar unter: --INVALID-LINK--
-
University of Calgary. (Datum
Application Notes and Protocols for the Synthesis of Potential Anti-inflammatory Agents from 7-Bromomethyl-2-methylindazole
Introduction: The Indazole Scaffold in Anti-Inflammatory Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][2] The inflammatory response, while a crucial component of the body's repair mechanism, can become dysregulated in various diseases, leading to chronic and debilitating conditions.[3] Consequently, the development of novel anti-inflammatory agents with improved efficacy and reduced side effects remains a significant therapeutic goal.[3] Indazole derivatives have shown promise in this area, with some compounds exhibiting inhibitory activity against key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3][4]
7-Bromomethyl-2-methylindazole is a versatile starting material for the synthesis of a diverse library of indazole-based compounds. The presence of the reactive bromomethyl group allows for straightforward functionalization through nucleophilic substitution reactions, providing a gateway to novel chemical entities with potential therapeutic applications. This application note details a representative synthetic protocol for the preparation of a novel indazole-pyrazole hybrid molecule, 7-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-methyl-2H-indazole, and discusses its potential as an anti-inflammatory agent. The rationale for this synthetic target is rooted in the established anti-inflammatory properties of both indazole and pyrazole moieties.[2]
Synthetic Strategy: N-Alkylation of Pyrazoles
The primary synthetic route for utilizing this compound is through its function as an alkylating agent. The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. N-heterocycles, such as pyrazoles, are excellent nucleophiles for this type of reaction. The N-alkylation of pyrazoles with alkyl halides is a robust and well-established method for the synthesis of N-substituted pyrazole derivatives.[5][6]
The general mechanism for the N-alkylation of a pyrazole with this compound proceeds via a nucleophilic substitution reaction (SN2). A base is typically employed to deprotonate the pyrazole, enhancing its nucleophilicity. The resulting pyrazolate anion then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of 7-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-methyl-2H-indazole.
Detailed Experimental Protocol
This protocol describes the synthesis of 7-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-methyl-2H-indazole.
Materials:
-
This compound
-
3,5-Dimethylpyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants (approximately 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-methyl-2H-indazole.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating the nucleophilic attack.[7]
-
Solvent: DMF is a polar apathetic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to react.[5]
-
Temperature: Heating the reaction to 80°C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or products.
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized compound.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the indazole and pyrazole protons, including a characteristic singlet for the methylene bridge protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| Purity (HPLC) | >95% |
Potential Anti-inflammatory Activity
The synthesized 7-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-methyl-2H-indazole represents a novel molecular scaffold that combines two pharmacologically important heterocycles. Both indazole and pyrazole derivatives have been reported to possess anti-inflammatory properties.[8][9] The anti-inflammatory effects of such compounds are often attributed to their ability to modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines such as COX-2, TNF-α, and various interleukins.[1][10]
Signaling Pathway Visualization
Caption: Potential mechanism of action for indazole-based anti-inflammatory agents.
Further biological evaluation of this and similar compounds derived from this compound is warranted to determine their efficacy and mechanism of action as potential anti-inflammatory agents. In vitro assays to measure the inhibition of COX enzymes and the suppression of pro-inflammatory cytokine production in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, would be a logical next step in the drug discovery process.[10]
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of novel indazole derivatives. The N-alkylation of pyrazoles with this reagent provides a straightforward and efficient method for generating hybrid molecules with the potential for significant anti-inflammatory activity. The protocols and rationale presented in this application note offer a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of new chemical entities based on the versatile indazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Antioxidant and Anti-Inflammatory Activity of Filipendula glaberrima Nakai Ethanolic Extract and Its Chemical Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Parallel Synthesis of Diverse Compound Libraries Using 7-Bromomethyl-2-methylindazole
Introduction: The Indazole Scaffold and the Power of Parallel Synthesis
The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors and receptor antagonists.[1][2][3] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms offer key hydrogen bonding opportunities. The strategic functionalization of the indazole nucleus is therefore a cornerstone of many drug discovery programs.[4]
7-Bromomethyl-2-methylindazole is a versatile building block designed for the efficient exploration of chemical space around this privileged core. The 2-methyl substitution pre-empts the common issue of N-1/N-2 isomerism often encountered during the alkylation of the indazole ring itself, ensuring that diversification occurs exclusively at the 7-position. The bromomethyl group at the C7 position acts as a reactive electrophile, analogous to a benzyl bromide, making it an ideal handle for introducing a wide array of nucleophilic building blocks.[5]
This guide provides a comprehensive overview of the application of this compound in parallel synthesis to generate libraries of novel, drug-like molecules. We will delve into the underlying chemical principles, provide detailed, validated protocols for high-throughput synthesis, and discuss the optimization of reaction conditions to maximize library diversity and quality.
Chemical Properties and Reactivity of this compound
The key to successfully employing this compound in parallel synthesis lies in understanding the reactivity of the C7-bromomethyl group. This functional group behaves as a classic benzylic bromide, susceptible to nucleophilic substitution via an SN2 mechanism.
The SN2 Reaction Mechanism
The reaction proceeds through a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, concurrently with the departure of the bromide leaving group.[6] The rate of this reaction is dependent on the concentration of both the nucleophile and the electrophile (this compound).
The reactivity of the C7-bromomethyl group is enhanced by the adjacent indazole ring system, which can stabilize the transition state of the SN2 reaction. The choice of solvent, base, and temperature will significantly influence the reaction kinetics and the success of the library synthesis.
Parallel Synthesis Workflow
The parallel synthesis of a compound library using this compound can be efficiently carried out in multi-well plates (e.g., 96-well format).[7] This allows for the simultaneous reaction of the building block with a diverse set of nucleophiles under identical conditions, followed by parallel workup and purification. Automation can be integrated at various stages to further enhance throughput and reproducibility.[8][9]
Figure 1: A generalized workflow for the parallel synthesis of a compound library using this compound.
Experimental Protocols
The following protocols are designed for the synthesis of a library of N-substituted and O/S-substituted 7-methyl-2-methylindazoles in a 96-well format.
Protocol 1: Parallel Synthesis of a Diverse Amine Library
This protocol details the N-alkylation of a library of primary and secondary amines.
Materials:
-
This compound (CAS: 1363380-76-0)
-
Library of diverse primary and secondary amines
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
Procedure:
-
Plate Preparation:
-
To each well of a 96-well reaction block, add 50 µL of a 0.2 M solution of a unique amine from the library in anhydrous DMF.
-
In a separate vial, prepare a 0.6 M solution of potassium carbonate in anhydrous DMF. Add 50 µL of this suspension to each well containing the amine solution.
-
-
Initiation of Reaction:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Using a multichannel pipette or liquid handler, add 50 µL of the this compound solution to each well.
-
-
Reaction Incubation:
-
Securely seal the 96-well plate with a sealing mat.
-
Place the reaction block on a shaker and incubate at 60 °C for 12-18 hours.
-
-
Workup and Isolation:
-
After cooling to room temperature, add 200 µL of water to each well to quench the reaction.
-
Extract the products by adding 300 µL of ethyl acetate to each well, sealing the plate, and shaking vigorously for 5 minutes.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a new 96-well plate.
-
Repeat the extraction with another 300 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen.
-
-
Analysis and Purification:
-
Reconstitute the crude product in each well in a suitable solvent (e.g., DMSO/methanol).
-
Analyze the purity and confirm the identity of the products using high-throughput LC-MS.
-
If necessary, purify the desired compounds using mass-directed preparative HPLC.
-
Protocol 2: Parallel Synthesis of Thioether and Ether Libraries
This protocol is suitable for the alkylation of a library of thiols and phenols.
Materials:
-
This compound
-
Library of diverse thiols or phenols
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
Procedure:
-
Plate Preparation:
-
To each well of a 96-well reaction block, add 50 µL of a 0.2 M solution of a unique thiol or phenol from the library in anhydrous acetonitrile.
-
In a separate vial, prepare a 0.4 M solution of cesium carbonate in anhydrous acetonitrile. Add 50 µL of this suspension to each well.
-
-
Initiation of Reaction:
-
Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.
-
Add 50 µL of the this compound solution to each well.
-
-
Reaction Incubation:
-
Seal the 96-well plate and incubate at 50 °C for 6-12 hours with shaking. Phenols may require longer reaction times or slightly higher temperatures compared to thiols.
-
-
Workup, Isolation, Analysis, and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
Data Presentation: Reaction Optimization
To ensure the success of a parallel synthesis campaign, it is crucial to optimize the reaction conditions. The following table summarizes a typical optimization study for the N-alkylation of a model amine (e.g., morpholine) with this compound.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ (1.5) | DMF | 50 | 12 | 85 |
| 2 | K₂CO₃ (2.0) | DMF | 60 | 12 | >95 |
| 3 | Cs₂CO₃ (1.5) | MeCN | 50 | 8 | >95 |
| 4 | DBU (1.2) | DMF | RT | 24 | 70 |
| 5 | NaH (1.2) | THF | RT | 18 | 90 |
Table 1: Optimization of reaction conditions for the alkylation of morpholine with this compound. Conversion was determined by LC-MS analysis of the crude reaction mixture.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic base is essential to deprotonate the nucleophile without competing in the substitution reaction. Potassium carbonate is a cost-effective and moderately strong base suitable for many amines. Cesium carbonate is a stronger and more soluble base that can accelerate the reaction, particularly with less nucleophilic substrates like phenols.[10]
-
Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature and Reaction Time: The reaction temperature is optimized to achieve a reasonable reaction rate without causing degradation of the starting materials or products. High-throughput experimentation can be employed to rapidly screen a range of temperatures and time points.[11]
Self-Validating Systems: In-Plate Controls
To ensure the reliability of a parallel synthesis run, it is crucial to include in-plate controls.
Figure 2: Example of a 96-well plate map incorporating control wells for a self-validating parallel synthesis experiment.
-
Positive Control: A well containing a nucleophile known to react efficiently under the chosen conditions (e.g., benzylamine). This confirms that the reagents and conditions are viable.
-
Negative Control: A well containing all reagents except the nucleophile. This helps to identify any potential side reactions or impurities originating from the starting materials.
-
Reference Standard: A well containing a pre-synthesized and purified final product. This aids in the identification of the desired product during LC-MS analysis.
Conclusion
This compound is a highly valuable building block for the parallel synthesis of diverse libraries of indazole-containing compounds. By leveraging the principles of SN2 reactivity and employing optimized, high-throughput protocols, researchers can efficiently generate large numbers of novel molecules for biological screening. The inclusion of in-plate controls ensures the reliability and reproducibility of the synthetic process, ultimately accelerating the hit-to-lead optimization phase of drug discovery.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Parallel Synthesis to Lead Optimization | CHIMIA [chimia.ch]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Literature [synplechem.com]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 7-Bromomethyl-2-methylindazole
Welcome to the technical support center for the synthesis of 7-Bromomethyl-2-methylindazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two common synthetic pathways to arrive at this compound. The choice often depends on the availability of starting materials and desired scale.
-
Route A: Benzylic Bromination of 7-Methyl-2-methylindazole. This is a direct approach where the methyl group at the 7-position is brominated. This is typically achieved using a radical initiator and a brominating agent like N-Bromosuccinimide (NBS).
-
Route B: N-Alkylation of 7-Bromomethylindazole. This route involves first preparing the 7-bromomethylindazole intermediate, followed by a regioselective methylation at the N-2 position of the indazole ring.
Q2: Why is regioselectivity a concern in the synthesis of N-alkylated indazoles?
The indazole ring has two nitrogen atoms (N-1 and N-2) that can be alkylated.[1][2] The relative thermodynamic stability of the resulting 1H- and 2H-indazoles can be influenced by various factors, leading to mixtures of regioisomers.[3] This makes achieving high regioselectivity a critical challenge in many indazole syntheses.[1][2]
Q3: What are the typical purities and yields for this synthesis?
With optimized conditions, it is possible to achieve purities of >97% for this compound. Yields can vary significantly depending on the chosen route and the success of controlling side reactions, but well-executed syntheses can achieve yields in the range of 70-90%.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating common side reactions.
Issue 1: Formation of the N-1 Methylated Isomer (1-methyl-7-bromomethylindazole)
Symptoms:
-
You observe an additional spot on your Thin Layer Chromatography (TLC) with a similar polarity to your desired product.
-
Nuclear Magnetic Resonance (NMR) analysis of the crude product shows a mixture of two isomers.
Probable Cause: This is a classic regioselectivity issue that arises during the N-alkylation of the indazole ring.[1][2] The formation of a mixture of N-1 and N-2 alkylated products is a common challenge.[2] The choice of base, solvent, and temperature can significantly influence the N-1/N-2 ratio.
Solutions:
-
Optimize Base and Solvent Combination: For favoring N-2 alkylation, specific conditions can be employed. While sodium hydride (NaH) in tetrahydrofuran (THF) is often used for N-1 selectivity, exploring other conditions is necessary for N-2.[1][4] Some literature suggests that electron-withdrawing groups at the C7 position can promote N-2 regioselectivity.[1][2][4]
-
Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer in some cases.[4]
-
Chromatographic Separation: If a mixture is formed, careful column chromatography is typically required to separate the N-1 and N-2 isomers. Their similar polarities can make this challenging, so optimization of the solvent system is crucial.
Issue 2: Over-bromination - Formation of 7-(Dibromomethyl)-2-methylindazole
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product shows a peak corresponding to the mass of the dibrominated product.
-
NMR analysis may show a decrease in the integration of the benzylic protons and the appearance of a new singlet in the aromatic region.
Probable Cause: This side reaction occurs during the benzylic bromination step (Route A). If the reaction is not carefully controlled, a second bromine atom can be added to the benzylic position. This is more likely to occur with an excess of the brominating agent or prolonged reaction times.
Solutions:
-
Stoichiometric Control of Brominating Agent: Use a precise amount of NBS (typically 1.0 to 1.1 equivalents). Avoid adding a large excess.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
Control of Radical Initiation: The rate of radical initiation can influence selectivity. Ensure a consistent and controlled source of initiation (e.g., AIBN or light).
Issue 3: Impurities from HBr-mediated Side Reactions
Symptoms:
-
The appearance of colored impurities in the reaction mixture.
-
Complex NMR spectra with multiple unidentifiable peaks.
-
In some cases, degradation of the desired product.
Probable Cause: Hydrogen bromide (HBr) can be generated as a byproduct during benzylic bromination with agents like NBS.[5] HBr is acidic and can catalyze various side reactions, including decomposition of the starting material or product.
Solutions:
-
Use of an HBr Scavenger: The inclusion of a mild base, such as sodium carbonate or pyridine, can neutralize the HBr as it is formed. Some brominating agents, like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can also act as an HBr "trap".[5]
-
Aqueous Workup: A thorough aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) after the reaction is complete will remove any residual HBr.
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzylic Bromination
This protocol outlines a general procedure for the benzylic bromination of 7-methyl-2-methylindazole.
Materials:
-
7-Methyl-2-methylindazole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichlorobenzene[6]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-2-methylindazole (1.0 eq) in the chosen solvent.
-
Add N-Bromosuccinimide (1.05 eq) and the radical initiator (0.05 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution(s) |
| Formation of N-1 Isomer | Lack of regioselectivity in N-alkylation | Optimize base/solvent; consider Mitsunobu conditions; chromatographic separation. |
| Dibromination | Excess brominating agent or prolonged reaction time | Use stoichiometric NBS; monitor reaction closely. |
| HBr-mediated impurities | HBr byproduct formation | Use an HBr scavenger; perform a basic aqueous workup. |
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Synthetic routes to this compound and common side products.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Stability and optimal storage conditions for 7-Bromomethyl-2-methylindazole
Technical Support Center: 7-Bromomethyl-2-methylindazole
Welcome to the technical support guide for this compound (CAS No. 1363380-76-0). This document provides in-depth guidance on the stability, optimal storage, and handling of this reactive intermediate to ensure experimental success and reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered when working with this compound, focusing on the chemical principles that govern its stability.
Part 1: Fundamental Stability and Storage
Q1: What are the optimal long-term storage conditions for solid this compound?
The optimal storage conditions are critical for maintaining the integrity of the compound. Due to its reactive nature, we recommend a multi-faceted approach:
-
Temperature: Store at -20°C. Low temperatures are essential to minimize thermal degradation and slow the rate of any potential solid-state reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The bromomethyl group is highly susceptible to hydrolysis.[1] Displacing air with an inert gas minimizes exposure to atmospheric moisture.
-
Light: Protect from light by using an amber or opaque vial. Indazole derivatives are known to be photosensitive and can undergo photochemical rearrangements when exposed to UV radiation.[2][3][4]
-
Container: Ensure the container is tightly sealed and stored within a desiccator to provide a secondary barrier against moisture.
Why these conditions? The molecule possesses two key reactive sites: the indazole ring and the benzylic bromide-like bromomethyl group. The benzylic position is activated, making the bromide an excellent leaving group susceptible to nucleophilic attack, particularly by water (hydrolysis).[5][6] The indazole ring's aromatic system is prone to photochemical degradation.[3] The recommended conditions are designed to mitigate these inherent liabilities.
| Parameter | Condition | Rationale |
| Temperature | -20°C | Slows kinetic degradation pathways. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents hydrolysis from atmospheric moisture. |
| Light | Protect from Light (Amber Vial) | Prevents UV-induced photodegradation and rearrangement. |
| Container | Tightly Sealed in Desiccator | Provides primary and secondary barriers against moisture. |
Q2: My this compound powder has developed a yellowish or brownish tint over time. Is it still viable for my experiment?
Discoloration is a visual indicator of potential degradation. While slight color changes may not always signify a catastrophic loss of purity, they warrant caution.
Causality: The color change is likely due to the formation of minute quantities of degradation products or polymeric materials. The primary culprits are often slow oxidation or the liberation of trace amounts of HBr via hydrolysis, which can then catalyze further decomposition.
Recommended Action:
-
Do not assume viability. Using a degraded reagent can lead to failed reactions, unexpected side products, and non-reproducible results.
-
Re-analyze the material. Before use, assess the purity of the compound using an appropriate analytical method, such as ¹H NMR or LC-MS, to quantify the level of degradation.
-
Purify if necessary. If the purity is compromised but the material is still largely intact, purification via recrystallization or column chromatography may be possible, though this should be approached with care due to the compound's reactivity.
Part 2: Degradation Pathways and Troubleshooting
Q3: What are the primary chemical degradation pathways for this compound?
Understanding the degradation mechanisms is key to preventing them. There are two principal pathways of concern for this molecule.
-
Hydrolysis: This is the most common degradation pathway. The electrophilic carbon of the bromomethyl group is highly susceptible to nucleophilic attack by water. This SN1 or SN2 reaction displaces the bromide ion, forming 7-(hydroxymethyl)-2-methylindazole and hydrobromic acid (HBr).[1][7] This can occur from atmospheric moisture, residual water in solvents, or during aqueous workup procedures.
-
Photodegradation: Exposure to UV light can induce a rearrangement of the indazole ring system. While the exact pathway for this specific substituted indazole is not published, related studies show that indazoles can rearrange to form benzimidazoles.[3][4] This is a significant concern that can lead to unexpected and difficult-to-separate impurities.
Below is a diagram illustrating these primary degradation routes.
Caption: Key degradation pathways for this compound.
Q4: My LC-MS analysis shows an unexpected peak with a mass of M-16 (M = mass of my product). What could this be?
This is a common troubleshooting scenario in reactions using this compound as a starting material. An observed mass of M-16 (where M is the mass of the final product containing the C9H9N2 fragment) strongly suggests that the starting material had already degraded via hydrolysis.
Explanation:
-
Starting Material: this compound has a monoisotopic mass of ~224.0 g/mol .
-
Hydrolysis Product: 7-(hydroxymethyl)-2-methylindazole has a monoisotopic mass of ~162.1 g/mol .
-
The Reaction: If your starting material is contaminated with the hydrolysis product, this alcohol will be carried through the reaction. When you couple the indazole to another molecule (let's call it 'R'), you expect a product mass of Mass(R) + Mass(C8H7N2-CH2). However, the contaminating alcohol will result in an impurity with a mass of Mass(R) + Mass(C8H7N2-CH2OH). The mass difference between your expected product and this impurity will correspond to the mass difference between a bromine and a hydroxyl group (Br vs. OH), which is not M-16.
However, if the question implies a mass difference from the starting material, a loss of 16 could be due to other complex fragmentations in the mass spectrometer. A more likely scenario is observing a peak corresponding to the hydrolyzed starting material in your reaction mixture. Always run a co-injection with your starting material to confirm if any peaks correspond to it or its degradants.
| Symptom | Potential Cause | Troubleshooting Steps & Prevention |
| Unexpected peak in LC-MS corresponding to hydrolyzed starting material. | Contamination of the starting material with 7-(hydroxymethyl)-2-methylindazole. | 1. Check the purity of the starting material before use. 2. Ensure all solvents and reagents are anhydrous. 3. Minimize exposure to moisture during reaction setup. |
| Low reaction yield; recovery of starting material. | Deactivation of the bromomethyl group via hydrolysis. | Follow the anhydrous handling protocol outlined in this guide. |
| Formation of complex, unidentified impurities. | Photodegradation of the indazole ring. | Protect the reaction from light at all stages using foil-wrapped flasks and amber vials. |
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Handling and Solution Preparation
This protocol is designed to be a self-validating system to minimize degradation during experimental use.
Objective: To accurately weigh and dissolve this compound and prepare a stock solution with minimal risk of hydrolysis or photodegradation.
Materials:
-
This compound (stored at -20°C)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, CH₃CN) from a sealed bottle or freshly dried.
-
Inert gas source (Argon or Nitrogen)
-
Dry glassware (oven-dried at 120°C for >4 hours)
-
Gas-tight syringes and needles
-
Amber glass vial with a septum-lined cap
Workflow Diagram:
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Q.65 Alkaline hydrolysis of which among the following compounds leads to .. [askfilo.com]
Overcoming low reactivity in substitutions on 7-Bromomethyl-2-methylindazole
Introduction: Navigating the Nuances of a Privileged Scaffold
Welcome to the technical support center for 7-Bromomethyl-2-methylindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. While structurally appearing as a straightforward benzylic bromide, this indazole derivative presents unique challenges in nucleophilic substitution reactions. Reported issues of low conversion, low yield, or unexpected side products often stem from the subtle interplay of the indazole ring's electronic properties and its potential for side reactions, rather than an inherent lack of reactivity at the benzylic position.
This document provides a framework for understanding these underlying factors and offers a series of troubleshooting guides and detailed protocols to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions and rationally design your experiments for optimal outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the most common issues encountered when performing nucleophilic substitutions on this compound.
Q1: Why am I seeing low conversion of my starting material, even at elevated temperatures?
A1: This is the most frequently reported issue. While benzylic bromides are typically reactive, the low conversion with this compound can be attributed to several factors:
-
Steric Hindrance: The indazole ring, particularly with the N-methyl group, can sterically encumber the benzylic carbon, slowing down the approach of the nucleophile. This is especially true for bulky nucleophiles.
-
Suboptimal Solvent Choice: The choice of solvent is critical. A solvent that does not adequately dissolve the starting material and the nucleophile will lead to a sluggish reaction. Furthermore, the solvent can influence the reaction mechanism (SN1 vs. SN2).
-
Inappropriate Base: If your nucleophile requires deprotonation (e.g., an alcohol or a thiol), the choice and strength of the base are paramount. An insufficiently strong base will result in a low concentration of the active nucleophile. Conversely, a base that is too strong or sterically hindered might lead to side reactions like elimination.
-
Decomposition: Although less common for benzylic bromides, prolonged reaction times at high temperatures can lead to gradual decomposition of the starting material or product, especially in the presence of strong bases or nucleophiles.
Q2: My reaction is producing multiple unexpected products. What could they be?
A2: The formation of multiple products often points to competing reaction pathways. For this specific substrate, potential side products include:
-
Quaternary Salt Formation: Although the N2 position is already methylated, it is possible for strong alkylating agents or harsh conditions to lead to N-alkylation at the N1 position, forming a charged indazolium salt. This is a known reactivity pattern for indazoles.[1][2][3]
-
Elimination Products: Strong, non-nucleophilic bases can promote the elimination of HBr to form a reactive exocyclic methylene intermediate, which can then polymerize or react with other species in the mixture.
-
Solvent-Adducts: In some cases, particularly under conditions that favor an SN1 mechanism (e.g., polar protic solvents), the solvent itself can act as a nucleophile, leading to the formation of ether (from alcohol solvents) or other adducts.
Q3: Should I be aiming for an SN1 or SN2 reaction mechanism?
A3: The choice between an SN1 and SN2 pathway is a key strategic decision.
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway is generally preferred for achieving high yields with minimal side products. It is favored by:
-
Strong, unhindered nucleophiles.
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).
-
Lower reaction temperatures.
-
-
SN1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a benzylic carbocation intermediate. While resonance with the benzene ring stabilizes this cation, the electronic contribution of the 2-methylindazole ring is complex. SN1 reactions are more prone to side reactions like racemization (if the product is chiral) and reactions with the solvent. This pathway is favored by:
-
Weaker nucleophiles.
-
Polar protic solvents (e.g., ethanol, water).
-
Lewis acid catalysts that can facilitate bromide departure.
-
For most applications, designing your reaction conditions to strongly favor an SN2 pathway will provide a cleaner and more predictable outcome.
Part 2: Troubleshooting and Optimization Guide
This section provides a systematic approach to troubleshooting and optimizing your substitution reactions.
Initial Reaction Assessment
If you are experiencing low yields or complex reaction mixtures, it is crucial to first analyze the situation methodically.
Caption: A generalized workflow for the amination of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the suspension. K₂CO₃ acts as a scavenger for the HBr generated during the reaction.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LCMS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the combined filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to afford the desired 7-(aminomethyl)-2-methylindazole derivative.
Protocol 2: General Procedure for O-Alkylation with Phenols (SN2 Conditions)
This protocol is optimized for the synthesis of aryl ethers from phenols.
Step-by-Step Methodology:
-
Deprotonation: In a separate flask, dissolve the phenol (1.2 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Slowly add the pre-formed sodium phenoxide solution from step 1 to the solution of the benzylic bromide at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LCMS.
-
Workup: Upon completion, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 3: Synthesis of 7-(Cyanomethyl)-2-methylindazole
This protocol details the synthesis of the corresponding nitrile, a valuable intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMSO (0.15 M), add sodium cyanide (NaCN, 1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety precautions.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction is typically complete within this timeframe. Monitor by TLC or LCMS.
-
Workup: Upon completion, pour the reaction mixture into a large volume of water and stir for 30 minutes to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
References
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 7-Bromomethyl-2-methylindazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the derivatization of 7-bromomethyl-2-methylindazole. It addresses common challenges and offers practical solutions to optimize reaction conditions, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the derivatization of this compound?
The derivatization of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion as a leaving group. The reaction is concerted, meaning the bond formation and bond breaking occur simultaneously.
Q2: Which solvents are most suitable for this reaction?
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive. Commonly used solvents include:
-
Acetonitrile (ACN): A good choice for a wide range of nucleophiles.
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction rate, but can be difficult to remove during workup.
-
Tetrahydrofuran (THF): A less polar option, but can be effective for certain nucleophiles.
The choice of solvent can significantly impact the reaction rate and yield. It is often beneficial to screen a few different solvents to find the optimal one for a specific nucleophile.
Q3: What role does the base play in this reaction?
A base is often required to deprotonate the nucleophile, making it more nucleophilic. The choice of base is critical and depends on the pKa of the nucleophile.
-
For weakly acidic nucleophiles (e.g., phenols, thiols): A moderately strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often sufficient.
-
For more acidic nucleophiles (e.g., carboxylic acids): A weaker base like sodium bicarbonate (NaHCO3) may be used.
-
For neutral nucleophiles (e.g., amines): An external base may not be necessary, as the amine itself can act as the nucleophile. However, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HBr generated during the reaction.
Q4: What are the recommended temperature and reaction times?
SN2 reactions are generally favored by lower temperatures to minimize side reactions. However, a balance must be struck to ensure a reasonable reaction rate.
-
Starting Point: Room temperature (20-25 °C) is a good starting point for most reactions.
-
Optimization: If the reaction is slow, the temperature can be gently increased to 40-60 °C. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition of the starting material or product.
Reaction times can vary from a few hours to overnight. It is essential to monitor the reaction progress to determine the optimal time for quenching.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Nucleophilicity | 1. Increase Nucleophile Concentration: Use a higher excess of the nucleophile (e.g., 1.5-2.0 equivalents).2. Change the Base: Switch to a stronger base to ensure complete deprotonation of the nucleophile. | The rate of an SN2 reaction is directly proportional to the concentration of both the substrate and the nucleophile. A more potent nucleophile will react faster. |
| Ineffective Solvent | 1. Switch to a More Polar Aprotic Solvent: If using THF, try ACN or DMF.2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N2 or Ar). | Polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile. Water is a competing nucleophile and can lead to the formation of 7-hydroxymethyl-2-methylindazole as a byproduct. |
| Decomposition of Starting Material | 1. Lower the Reaction Temperature: If heating, reduce the temperature or run the reaction at room temperature for a longer duration.2. Use a Milder Base: A strong base can sometimes lead to degradation. | This compound can be sensitive to high temperatures and strongly basic conditions. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Scientific Rationale |
| Over-alkylation (for amines) | 1. Use a Larger Excess of the Amine: This favors the formation of the mono-alkylated product.2. Use a Protecting Group: If the nucleophile has multiple reactive sites, consider using a protecting group strategy. | A large excess of the amine nucleophile increases the probability of a molecule of this compound reacting with the desired amine rather than the already-formed product. |
| Formation of Elimination Products | 1. Use a Non-hindered, Less Basic Nucleophile: If possible.2. Lower the Reaction Temperature: Elimination reactions (E2) are more favored at higher temperatures. | While less common for this substrate, a strong, sterically hindered base can promote the elimination of HBr to form a reactive intermediate. |
| Hydrolysis of the Starting Material | 1. Use Anhydrous Solvents and Reagents: Dry solvents and reagents thoroughly before use.2. Perform the Reaction Under an Inert Atmosphere: This prevents atmospheric moisture from entering the reaction. | The presence of water can lead to the formation of 7-hydroxymethyl-2-methylindazole as a significant byproduct. |
Problem 3: Incomplete Reaction (Starting Material Remaining)
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reaction Time | 1. Increase the Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed. | Some reactions are inherently slow and require longer periods to go to completion. |
| Inadequate Mixing | 1. Ensure Efficient Stirring: Use a magnetic stir bar and stir plate that provide vigorous agitation. | In heterogeneous reactions (e.g., with K2CO3), efficient mixing is crucial for the reaction to proceed. |
| Deactivation of Nucleophile | 1. Add Fresh Nucleophile/Base: If the reaction has stalled, adding more of the nucleophile or base may restart it. | The nucleophile or base may degrade over time, especially at elevated temperatures. |
Experimental Protocols
General Procedure for Derivatization with a Phenolic Nucleophile
-
To a solution of the phenol (1.2 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.0 eq.) is added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
Decision Tree for Base and Solvent Selection
Caption: Reagent selection based on the nucleophile.
Technical Support Center: Identification and Control of Impurities in 7-Bromomethyl-2-methylindazole Synthesis
Welcome to the technical support guide for the synthesis of 7-Bromomethyl-2-methylindazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during this critical synthetic transformation. Understanding the origin of impurities is the first step toward controlling them, ensuring the quality and safety of your active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.
Section 1: The Synthetic Landscape & Common Impurity Hotspots
The synthesis of this compound typically proceeds via the radical bromination of 2,7-dimethylindazole. This reaction, while effective, is prone to several side reactions that lead to a complex impurity profile. The primary reaction involves the use of a brominating agent, such as N-Bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.
The following diagram illustrates the intended synthetic pathway and the critical junctures where common impurities are formed. Understanding this landscape is crucial for developing effective control strategies.
Caption: Synthetic route to this compound and key impurity origins.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and subsequent analysis. Each question is designed to help you identify a potential impurity and understand the mechanism of its formation.
Q1: My HPLC analysis shows a significant peak corresponding to the starting material. How can I confirm its identity and improve the reaction conversion?
Answer:
The presence of unreacted 2,7-dimethylindazole is a common issue resulting from incomplete reaction.
-
Identification: The most straightforward method for confirmation is to co-inject a sample of your starting material with your crude reaction mixture in the HPLC. The peak in your crude sample should increase in area without any change in retention time or peak shape. LC-MS analysis will also confirm its identity by matching the molecular weight (M+H)+ of the starting material.
-
Causality & Troubleshooting:
-
Insufficient Initiator: The radical initiator (e.g., AIBN) decomposes with a specific half-life at a given temperature. If the reaction time significantly exceeds a few half-lives of the initiator, the radical chain reaction will cease. Consider adding the initiator in portions throughout the reaction.
-
Inactive NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture. It is best practice to recrystallize NBS from water before use if its purity is in doubt.
-
Sub-optimal Temperature: The reaction must be maintained at a temperature sufficient for both initiator decomposition and propagation of the radical chain reaction, typically at the reflux temperature of the solvent (e.g., CCl₄ or cyclohexane).
-
Q2: I've identified a major impurity with a mass of [M+78] and [M+80] relative to my product in the mass spectrum. What is it and how can it be minimized?
Answer:
This isotopic pattern is characteristic of a second bromine atom being added to the molecule. The impurity is almost certainly 7-(Dibromomethyl)-2-methylindazole .
-
Identification: The key signature is its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Your product will show a doublet at [M]+ and [M+2]. A dibrominated compound will show a characteristic triplet pattern at [M]+, [M+2], and [M+4] with a relative intensity of approximately 1:2:1.
-
Causality & Troubleshooting: This impurity arises from over-bromination. The benzylic protons on the desired 7-bromomethyl product are still susceptible to radical abstraction and subsequent reaction with NBS.
-
Control Stoichiometry: The most critical factor is the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents. Accurately weigh your starting material and NBS.
-
Monitor the Reaction: Track the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibrominated product.
-
Reaction Temperature: Excessively high temperatures can sometimes increase the rate of this secondary bromination.
-
Q3: An impurity with the same mass as my product is observed in the LC-MS, but it has a different retention time in the HPLC. Could this be an isomer, and where would it come from?
Answer:
Yes, an impurity with an identical mass but a different retention time is very likely a positional isomer. In the context of indazole chemistry, this is often due to bromination on the heterocyclic ring system itself.[3][4] The most probable isomer is 3-Bromo-2,7-dimethylindazole .
-
Identification: While LC-MS confirms it is an isomer, its definitive structural elucidation requires isolation followed by ¹H NMR spectroscopy. The proton chemical shifts and coupling patterns for the indazole ring will be significantly different from your target compound. For example, the characteristic singlet for the C3-H proton in the starting material will be absent in the 3-bromo isomer.
-
Causality & Troubleshooting: Ring bromination occurs via an electrophilic substitution mechanism, which can compete with the desired free-radical pathway on the methyl group.[5]
-
Reaction Conditions: This side reaction is often promoted by polar solvents or the presence of acid, which can polarize the Br-Br bond in any free bromine that forms. Ensure your solvent is non-polar (e.g., CCl₄) and that your reagents are free of acidic impurities.
-
Light Exclusion: Free radical reactions should be protected from UV light, which can sometimes promote alternative reaction pathways. Conduct the reaction in a flask wrapped in aluminum foil.
-
Q4: My crude product contains a more polar impurity (shorter retention time on reverse-phase HPLC) with a mass corresponding to the loss of 'Br' and the addition of 'OH'. What is this and how do I prevent it?
Answer:
This impurity is the hydrolysis product, [2-Methyl-2H-indazol-7-yl]methanol .
-
Identification: The mass spectrum will show a molecular ion corresponding to the replacement of a bromine atom (mass ~79/81) with a hydroxyl group (mass 17). This compound will be significantly more polar than your product and starting material.
-
Causality & Troubleshooting: The 7-bromomethyl group is a benzylic bromide, making it susceptible to nucleophilic substitution (Sₙ1 or Sₙ2). Water is a common nucleophile that can lead to this hydrolysis product.
-
Anhydrous Conditions: Ensure your reaction solvent and glassware are scrupulously dry.
-
Aqueous Workup: Minimize the contact time of your product with water during the workup phase. If an aqueous wash is necessary, use cold brine and immediately separate the layers. Perform extractions quickly and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Storage: Store the purified product in a cool, dark, and dry environment, as hydrolysis can also occur during storage if the material is exposed to atmospheric moisture.
-
Section 3: Recommended Analytical & Purification Protocols
Adherence to robust analytical and purification protocols is essential for accurately profiling and controlling impurities.
Protocol 1: HPLC-UV/MS Method for In-Process Control and Final Purity
This protocol provides a baseline for separating the target product from its key impurities.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm, coupled to a Mass Spectrometer (ESI+).
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Workflow for Unknown Impurity Identification
When an unknown impurity is detected above the qualification threshold (as defined by regulatory guidelines), a structured approach is needed for identification.[6]
Caption: A systematic workflow for the identification of unknown impurities.
Section 4: Summary of Potential Impurities
The table below summarizes the key characteristics of the most common impurities discussed. This can serve as a quick reference during data analysis.
| Impurity Name | Common Origin | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected LC-MS Ion (M+H)⁺ | Key Analytical Signature |
| 2,7-Dimethylindazole | Unreacted Starting Material | C₉H₁₀N₂ | 146.08 | 147.09 | Co-elutes with starting material standard. |
| 7-(Dibromomethyl)-2-methylindazole | Over-bromination | C₉H₈Br₂N₂ | 301.91 | 302.92 | Characteristic 1:2:1 isotopic pattern in MS. |
| 3-Bromo-2,7-dimethylindazole | Ring Bromination | C₉H₉BrN₂ | 224.00 | 225.01 | Same mass as product, different HPLC retention time. Absence of C3-H proton in NMR. |
| [2-Methyl-2H-indazol-7-yl]methanol | Hydrolysis of Product | C₉H₁₀N₂O | 162.08 | 163.09 | More polar (earlier elution). Mass corresponds to Br -> OH substitution. |
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. soeagra.com [soeagra.com]
Troubleshooting guide for failed reactions involving 7-Bromomethyl-2-methylindazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 7-Bromomethyl-2-methylindazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion, or the yield is very low. What are the primary factors I should investigate?
A1: Low conversion or yield in reactions with this compound, which typically proceed via an SN2 mechanism, can often be attributed to several key factors: insufficient nucleophilicity of your substrate, suboptimal reaction conditions (solvent and base), or degradation of the reagent.
Troubleshooting Steps:
-
Assess the Nucleophile's Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[1][2] Negatively charged nucleophiles are generally more potent than their neutral counterparts.[2]
-
Recommendation: If using a neutral nucleophile (e.g., an amine or alcohol), deprotonation with a suitable base to generate the corresponding anion is crucial. Ensure the base is strong enough to completely deprotonate your nucleophile.
-
-
Evaluate the Base and Solvent System: The choice of base and solvent is critical for promoting the desired SN2 pathway.
-
Base Selection: The base should be strong enough to deprotonate the nucleophile without reacting with this compound itself. The pKa of the base's conjugate acid should be higher than the pKa of the nucleophile.[2][3]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions.[4] These solvents solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive.[2][4] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[5]
-
-
Check the Integrity of this compound: This reagent can be susceptible to hydrolysis, especially in the presence of moisture.
-
Recommendation: Ensure the reagent is stored in a dry, cool place.[6] It is advisable to use a freshly opened bottle or to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low-yielding reactions.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products often points to competing reaction pathways or the presence of impurities. With this compound, potential side reactions include over-alkylation, elimination, and reactions with impurities.
Common Side Reactions and Solutions:
-
Di-alkylation: If your nucleophile has multiple reactive sites, or if the mono-alkylated product is still nucleophilic, it can react with a second molecule of this compound.
-
Solution: Use a slight excess of the nucleophile relative to the alkylating agent. Slow, dropwise addition of this compound to the reaction mixture can also help maintain a low concentration of the electrophile and disfavor di-alkylation.
-
-
Elimination (E2 Pathway): If a strong, sterically hindered base is used, it can promote the elimination of HBr from this compound to form a reactive exocyclic methylene intermediate, which can then polymerize or react with other species in the mixture.
-
Solution: Use a non-hindered base that is just strong enough to deprotonate your nucleophile. Bases like potassium carbonate or sodium hydride are often preferred over bulky bases like potassium tert-butoxide for SN2 reactions with primary halides.
-
-
Reaction with Water: If there is moisture in your reaction, this compound can hydrolyze to the corresponding alcohol, 7-(hydroxymethyl)-2-methylindazole. This alcohol can then compete with your intended nucleophile.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Table 1: Solvent Properties and Their Impact on SN2 Reactions
| Solvent | Dielectric Constant | Type | Suitability for SN2 Reactions | Rationale |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent | High polarity solvates cations, leaving the nucleophile highly reactive. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent | Similar to DMF, its high polarity enhances nucleophile reactivity. |
| Acetonitrile | 37.5 | Polar Aprotic | Good | A common choice for SN2 reactions due to its polarity and relatively low boiling point, which simplifies workup. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Less polar than DMF or DMSO, but often a good choice, especially when used with strong bases like NaH. |
| Ethanol | 24.5 | Polar Protic | Poor | Can hydrogen-bond with and solvate the nucleophile, reducing its reactivity.[5] |
| Water | 80.1 | Polar Protic | Very Poor | Strongly solvates nucleophiles and can lead to hydrolysis of the electrophile. |
Q3: My purification is challenging due to a byproduct with a similar polarity to my desired product. What could this byproduct be, and how can I improve my purification strategy?
A3: A common byproduct with similar polarity to the desired alkylated product is the dimer of this compound, formed by the reaction of two molecules of the starting material. This can be more prevalent if the reaction is sluggish or if there is an excess of the alkylating agent.
Strategies for Improved Purification:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often provide better separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
TLC Monitoring Workflow:
Caption: Workflow for effective TLC monitoring.
Advanced Troubleshooting
Q4: I am working with a poorly soluble nucleophile. How can I improve the reaction efficiency?
A4: Poor solubility of the nucleophile can significantly hinder the reaction rate. In such cases, a phase-transfer catalyst (PTC) can be highly effective.[8][9]
Mechanism of Phase-Transfer Catalysis:
A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the anionic nucleophile from a solid or aqueous phase into the organic phase where the reaction with this compound occurs.[8][9]
Experimental Protocol for using a Phase-Transfer Catalyst:
-
Setup: In a round-bottom flask, combine your nucleophile, this compound (1.0 equivalent), a suitable organic solvent (e.g., toluene or dichloromethane), and a catalytic amount of the phase-transfer catalyst (e.g., 5-10 mol%).
-
Base Addition: Add an aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., K2CO3).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
Table 2: Selection of Bases for Deprotonation
| Base | pKa of Conjugate Acid | Common Solvents | Comments |
| Sodium Hydride (NaH) | ~35 | THF, DMF | A strong, non-nucleophilic base. Reacts with protic solvents. Requires an inert atmosphere. |
| Potassium Carbonate (K2CO3) | 10.3 | DMF, Acetonitrile | A mild and commonly used base for alkylating phenols and carboxylic acids. |
| Cesium Carbonate (Cs2CO3) | 10.3 | DMF, Acetonitrile | Often more effective than K2CO3 due to the "cesium effect," which can enhance the nucleophilicity of the anion. |
| Sodium Hydroxide (NaOH) | 15.7 | Water, Biphasic with PTC | A strong, inexpensive base. Often used in biphasic systems with a phase-transfer catalyst. |
| Lithium diisopropylamide (LDA) | ~36 | THF | A very strong, sterically hindered base. Typically used for creating kinetic enolates and may not be ideal for simple alkylations due to its high reactivity and potential for promoting elimination.[3] |
Note: pKa values are approximate and can vary with the solvent.[3][5][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. {Supplementary Data} [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. library.gwu.edu [library.gwu.edu]
Preventing decomposition of 7-Bromomethyl-2-methylindazole during reactions
A Guide to Preventing Decomposition and Maximizing Reaction Success
Welcome to the technical support center for 7-Bromomethyl-2-methylindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable but sensitive reagent. As Senior Application Scientists, we understand that unexpected decomposition can lead to low yields, complex purification challenges, and project delays. This resource provides in-depth troubleshooting advice and best practices in a direct question-and-answer format to help you navigate your experiments successfully.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during reactions involving this compound. We focus on identifying the root cause and providing actionable solutions.
Question 1: My reaction mixture is turning dark brown or black, and TLC/LC-MS analysis shows a complex mixture of products with very little of my desired compound. What is happening?
Answer: A dark reaction color is a classic indicator of decomposition. This compound is a type of benzylic bromide. The carbon-bromine bond is activated by the adjacent indazole ring system, making the compound highly reactive but also prone to instability.[1][2] This reactivity can lead to several decomposition pathways, especially under suboptimal conditions.
The primary causes of decomposition include:
-
Presence of a Strong Base: Strong bases can promote elimination reactions, leading to the formation of highly reactive and unstable intermediates that quickly polymerize into intractable tars.
-
Elevated Temperatures: The compound is thermally sensitive. Heating the reaction mixture excessively or for prolonged periods can initiate radical decomposition pathways or accelerate side reactions.[3][4][5]
-
Presence of Nucleophiles: Water, alcohols, or even some basic starting materials can displace the bromide, leading to unwanted byproducts.
-
Exposure to Light: Some benzylic halides can be sensitive to light, which can initiate radical decomposition pathways.[6]
Immediate Corrective Actions:
-
Lower the Temperature: Immediately cool the reaction. Subsequent experiments should be run at a lower temperature (e.g., start at 0 °C or even -20 °C).
-
Re-evaluate Your Base: If using a strong base like sodium hydride (NaH) or an alkoxide, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7][8]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.
Question 2: My N-alkylation reaction is clean but the yield is very low, with a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low conversion in N-alkylation reactions is a common issue when trying to avoid the harsh conditions that cause decomposition. The problem often lies in a delicate balance between activating your nucleophile (e.g., an amine, phenol, or another heterocycle) and preserving the integrity of the this compound.
Here is a systematic approach to improving your yield:
-
Optimize the Base and Solvent System: The choice of base is critical for the deprotonation of your nucleophile without degrading the alkylating agent.[9][10]
-
For high pKa nucleophiles: If your nucleophile is not acidic enough to be deprotonated by a weak base, a stronger base like NaH may be necessary. However, it must be used at low temperatures (e.g., 0 °C or below) in an appropriate anhydrous aprotic solvent like THF or DMF.[8][10] Add the this compound slowly after the deprotonation is complete.
-
For moderately acidic nucleophiles: Bases like K₂CO₃ or Cs₂CO₃ in solvents like acetonitrile (MeCN) or DMF are often effective and are less likely to cause decomposition.[7][9] Cesium carbonate, in particular, is known to be highly effective in many alkylation reactions.[8]
-
-
Monitor Reaction Time and Temperature: Do not assume the reaction requires high heat or long reaction times. Monitor the reaction's progress closely using TLC or LC-MS. Many alkylations with reactive bromides are complete within a few hours at room temperature or slightly above.
-
Check the Purity of the Reagent: The this compound reagent itself may have degraded during storage. Before starting, verify its purity via HPLC or NMR. If it is impure, it may need to be purified or a fresh bottle should be used.
Table 1: Recommended Conditions for N-Alkylation
| Nucleophile Type | Recommended Base | Recommended Solvent | Starting Temperature |
| Indazoles, Imidazoles | Cs₂CO₃, K₂CO₃ | DMF, Acetonitrile | Room Temperature |
| Alcohols, Phenols | K₂CO₃, NaH (use with caution) | THF, DMF | 0 °C to Room Temp |
| Amines | K₂CO₃, DIPEA | Acetonitrile, DCM | 0 °C to Room Temp |
| Amides, Carbamates | NaH | THF, DMF | 0 °C |
Question 3: How can I accurately monitor the reaction and detect decomposition products?
Answer: Effective reaction monitoring is key to preventing decomposition and optimizing your results. Relying on a single time point is insufficient.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative assessment. A well-chosen solvent system should show a clear separation between your starting materials and the product. The appearance of new, often lower Rf spots or streaking near the baseline can indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis. It can precisely measure the consumption of starting materials and the formation of the product. It is also highly effective for detecting the emergence of degradation products, which will appear as new peaks in the chromatogram.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It not only separates the components of your reaction mixture but also provides their mass, which is invaluable for identifying potential byproducts like the hydrolyzed alcohol (M+1 of C₉H₁₀N₂O) or dimers.[11]
Frequently Asked Questions (FAQs)
This section covers general best practices for handling, storing, and purifying this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: Due to its reactivity, proper storage is essential. Store the compound under the following conditions:
-
Temperature: In a refrigerator or freezer (-20 °C is ideal).
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen).
-
Moisture: In a tightly sealed container, preferably in a desiccator, to protect from moisture.
-
Light: In an amber vial or a container protected from light.
Benzylic bromides are often sold with stabilizers like propylene oxide to scavenge any HBr that may form, which can catalyze further decomposition.[13][14]
Q2: I need to purify my crude product. What is the safest way to do this without causing decomposition?
A2: Purification can be a source of decomposition if not handled carefully.
-
Column Chromatography: This is the most common method.[15]
-
Use silica gel and run the column as quickly as possible.
-
Employ a non-polar eluent system (e.g., Hexanes/Ethyl Acetate) and avoid highly polar or protic solvents like methanol if possible.
-
Some compounds can degrade on acidic silica gel; in such cases, using neutral alumina or treating the silica with a small amount of triethylamine in the eluent can be beneficial.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.[15]
-
Choose a solvent system where the product has high solubility at elevated temperatures but is poorly soluble when cold.
-
Avoid prolonged heating during dissolution.
-
Ensure your chosen solvent is non-protic to prevent solvolysis.
-
Q3: Can I use protic solvents like ethanol or methanol in my reaction?
A3: It is strongly discouraged. Protic solvents are nucleophilic and can react with this compound in a solvolysis reaction, where the solvent molecule displaces the bromide. This will lead to the formation of the corresponding ether (e.g., 7-ethoxymethyl- or 7-methoxymethyl-2-methylindazole) as a significant byproduct, lowering the yield of your desired product. Always use anhydrous aprotic solvents.
Visual Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline key processes and potential chemical transformations.
Potential Decomposition Pathways
This diagram illustrates the primary non-productive pathways that this compound can undergo, leading to impurities and reduced yield.
Caption: Key decomposition routes for this compound.
Recommended Experimental Workflow
This workflow provides a step-by-step guide for a typical N-alkylation reaction, incorporating best practices to minimize decomposition.
Caption: A generalized workflow for successful alkylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thermal decomposition of meso- and d,l-3,4-diethyl-3,4-dimethyldiazetine N,N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Bromide (stabilized with Propylene Oxide) [cymitquimica.com]
- 14. Benzyl Bromide | 100-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Regioisomeric Duel: A Comparative Guide to the Biological Activity of N1 versus N2 Substituted Indazole Derivatives
For decades, the indazole scaffold has been a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. [1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for drug design.[2][3] A critical determinant of the pharmacological profile of indazole derivatives is the position of substitution on the pyrazole ring's nitrogen atoms, leading to the formation of N1 and N2 regioisomers. This guide provides an in-depth, objective comparison of the biological activities of these two classes of isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the nuanced landscape of indazole-based therapeutics.
The two tautomeric forms, 1H-indazole and 2H-indazole, are key to understanding the synthesis and properties of their N-substituted derivatives.[2][3][4] While the 1H-tautomer is generally more thermodynamically stable, the substitution at either nitrogen atom can dramatically alter the molecule's three-dimensional structure, electronics, and, consequently, its interaction with biological targets.[2][5][6] This guide will delve into the comparative anticancer, anti-inflammatory, and antimicrobial activities of N1 and N2 substituted indazoles, highlighting key structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
Anticancer Activity: A Tale of Two Isomers
Indazole derivatives have shown significant promise as anticancer agents, with several compounds in clinical use, including the N1-substituted Axitinib and the N2-substituted Pazopanib.[1][7] This immediately highlights that both substitution patterns can lead to potent antitumor activity. The mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][8]
Comparative Antiproliferative Activity
The position of the substituent on the indazole ring can profoundly influence the antiproliferative potency and selectivity of the compound. While a universal rule is elusive, trends can be observed from various studies. For instance, a study on N-[6-indazolyl]arylsulfonamides revealed that N2-substituted derivatives, such as N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide, exhibited significant antiproliferative activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.[9][10] These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[9][10]
Conversely, many potent 1H-indazole derivatives have been developed. For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing promising inhibitory effects against various cancer cell lines.[8]
| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| N-[6-indazolyl]arylsulfonamides | N2 | A2780 (ovarian) | 4.21 | Induces apoptosis and G2/M cell cycle arrest. | [9][10] |
| N-[6-indazolyl]arylsulfonamides | N2 | A549 (lung) | 18.6 | Induces apoptosis and G2/M cell cycle arrest. | [9][10] |
| 1H-indazole-3-amine derivative (6o) | N1 | K562 (leukemia) | 5.15 | Exhibits selectivity for cancer cells over normal cells and affects apoptosis and cell cycle. | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N1 and N2 substituted indazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 7-Bromomethyl-2-methylindazole analogs
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, are crucial regulators of mitosis. Their overexpression is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[1][2] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several indazole-containing compounds approved as kinase inhibitors for cancer treatment.[3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of 3-substituted indazole analogs as potent and selective Aurora kinase inhibitors, comparing their performance against established inhibitors.
The Indazole Scaffold: A Versatile Core for Kinase Inhibition
The indazole core, a bicyclic heteroaromatic system, offers a versatile platform for designing kinase inhibitors. Its unique structure allows for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide focuses on a series of 3-substituted indazole derivatives that have been systematically evaluated for their inhibitory activity against Aurora kinases A and B.
Structure-Activity Relationship (SAR) of 3-Substituted Indazole Analogs
A study by Hsieh et al. provides a clear illustration of the SAR of 3-substituted indazole derivatives as Aurora kinase inhibitors.[1] The general structure of the investigated compounds features a 3-aminoindazole core with various substituents.
Key Structural Features and Their Impact on Activity:
-
3-Amino Group: The amino group at the 3-position of the indazole ring is a critical pharmacophore, often involved in hydrogen bonding interactions within the kinase hinge region.
-
Substituents at the 5-Position: Modifications at this position have been shown to significantly influence potency and selectivity.
-
Substituents on the 3-Anilino Moiety: The nature and position of substituents on the aniline ring attached to the 3-amino group play a crucial role in modulating the inhibitory activity.
The following table summarizes the in vitro inhibitory activities of a selection of 3-substituted indazole analogs against Aurora A and B kinases, as well as their anti-proliferative activity in the HCT116 human colon cancer cell line.
| Compound | R1 | R2 | Aurora A IC50 (μM) | Aurora B IC50 (μM) | HCT116 IC50 (μM) |
| 17 | H | 4-COOH | 0.026 | 0.015 | 0.1 |
| 21 | H | 3-SO2NH2 | >10 | 0.08 | 0.5 |
| 30 | 5-Cl | 4-COOH | 0.01 | >10 | 0.2 |
Data synthesized from Hsieh et al. (2016).[1]
Analysis of SAR:
-
Compound 17 , a dual Aurora A and B inhibitor, features a carboxylic acid group at the 4-position of the aniline ring. This acidic moiety likely forms key interactions in the ATP-binding pocket of both kinases.[1]
-
Compound 21 demonstrates selectivity for Aurora B. The sulfonamide group at the 3-position of the aniline ring appears to favor binding to Aurora B over Aurora A.[1]
-
Compound 30 exhibits high selectivity for Aurora A. The combination of a chlorine atom at the 5-position of the indazole ring and a carboxylic acid at the 4-position of the aniline ring results in potent and selective inhibition of Aurora A.[1] Computational modeling suggests that the isoform selectivity can be attributed to interactions with specific residues in the Aurora kinase binding pocket, such as Arg220, Thr217, or Glu177.[1]
Comparison with Alternative Aurora Kinase Inhibitors
To contextualize the performance of the 3-substituted indazole analogs, it is essential to compare them with established Aurora kinase inhibitors that possess different chemical scaffolds.
| Inhibitor | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Clinical Development Status |
| Danusertib (PHA-739358) | Pyrrolo-pyrazole | 13 | 79 | 61 | Phase II trials completed[4] |
| Tozasertib (VX-680) | Aminopyrazole | 0.6 | 18 | 4.6 | Phase II trials terminated[5] |
| AT9283 | Pyrazol-4-yl Urea | 3 | 1.1 | - | Phase I/II trials completed[6][7] |
Data compiled from multiple sources.[4][8][9][10][11]
Comparative Insights:
-
Potency: While the indazole analogs from the Hsieh et al. study show potent activity in the nanomolar to low micromolar range, established inhibitors like Tozasertib and AT9283 exhibit even greater potency, with IC50 values in the low nanomolar range.[1][8][10]
-
Selectivity: The indazole series offers the advantage of tunable selectivity, with specific analogs demonstrating preference for either Aurora A or Aurora B.[1] In contrast, Danusertib, Tozasertib, and AT9283 are generally considered pan-Aurora kinase inhibitors, although they may exhibit some degree of selectivity.[4][8][10]
-
Clinical Status: The comparator compounds have progressed to clinical trials, providing valuable data on their safety and efficacy in humans. However, some trials have been terminated due to toxicity or lack of efficacy, highlighting the challenges in developing successful Aurora kinase inhibitors.[5] The clinical potential of the specific 3-substituted indazole analogs discussed here has not yet been reported.
Experimental Protocols
Synthesis of 3-Amino-1H-indazole Core
A general and efficient method for the synthesis of 3-aminoindazoles involves the reaction of 2-bromobenzonitriles with hydrazine, followed by a cyclization step.[12]
Caption: General synthetic scheme for the 3-aminoindazole core.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine 2-bromobenzonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in a suitable solvent such as n-butanol.
-
Heating: Heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-1H-indazole.
Aurora Kinase Enzymatic Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds against Aurora kinases can be determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay (Promega).[12][13][14][15] This assay measures the amount of ADP produced during the kinase reaction.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations.[16] Incubate at 30°C for a defined period (e.g., 60 minutes).[12]
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate at room temperature for 40 minutes.[12]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.[14] Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a relevant cancer cell line, such as HCT116.[3][17][18][19]
References
- 1. A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase II study of AT9283, an aurora kinase inhibitor, in patients with relapsed or refractory multiple myeloma: NCIC clinical trials group IND.191 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
An expert guide to the comparative analysis of inhibitors derived from the 7-substituted indazole scaffold, with a focus on PARP and kinase inhibition. This document provides an in-depth look at mechanisms of action, comparative potency, and detailed experimental protocols for researchers in drug discovery.
The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of molecules with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[1] Derivatives synthesized from precursors such as 7-Bromomethyl-2-methylindazole have given rise to a new generation of targeted therapies. These compounds have shown remarkable efficacy by targeting critical cellular enzymes, primarily poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2][3] This guide provides a comparative analysis of these indazole-derived inhibitors, focusing on their mechanisms of action, relative performance, and the experimental methodologies required for their evaluation.
Part I: Indazole Derivatives as PARP Inhibitors—Harnessing Synthetic Lethality
The most significant clinical success for indazole-based inhibitors has been in the targeting of PARP enzymes, crucial players in DNA repair.[2] This has led to a paradigm shift in the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways.
Mechanism of Action: The Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP), especially PARP1 and PARP2, is an essential enzyme family that detects and signals DNA single-strand breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[4][5] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal DNA double-strand breaks (DSBs) during cell division.
Healthy cells can efficiently repair DSBs using the high-fidelity Homologous Recombination (HR) pathway. However, many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway (a condition known as Homologous Recombination Deficiency or HRD).[6] In these HR-deficient cells, the inhibition of PARP creates an accumulation of DSBs that cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where a defect in either of two pathways is tolerable but a defect in both is lethal, is known as synthetic lethality .[5]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Selectivity Profile of 7-Bromomethyl-2-methylindazole Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2][3] Among the myriad of derivatives, the 7-Bromomethyl-2-methylindazole core has emerged as a promising starting point for developing targeted therapies. The strategic placement of the bromomethyl group at the 7-position offers a reactive handle for further chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of inhibitory activity. However, the ultimate therapeutic potential of any kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity profile across the human kinome.
This guide provides an in-depth, comparative analysis of the methodologies used to assess the selectivity of this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze hypothetical, yet representative, data to illustrate how subtle structural modifications can dramatically influence a compound's selectivity and, consequently, its biological effect.
The Imperative of Selectivity in Kinase Inhibitor Development
The human genome contains over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] This similarity presents a formidable challenge in designing inhibitors that selectively modulate a single kinase target. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting. Therefore, a rigorous assessment of a compound's selectivity is a critical, self-validating step in the drug discovery pipeline.[2]
The this compound scaffold offers a versatile platform for achieving selectivity. The indazole core itself is a privileged structure in kinase inhibition, while modifications at the 7-position can be tailored to exploit unique features of the target kinase's active site, thereby enhancing selectivity.[1][4]
Experimental Assessment of Selectivity: A Multi-faceted Approach
A comprehensive evaluation of a compound's selectivity profile necessitates a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's inhibitory activity against a purified kinase, while cell-based assays offer insights into target engagement and functional consequences in a more physiologically relevant context.
Biochemical Selectivity Profiling: Kinase Panel Screening
A primary and indispensable tool for assessing selectivity is screening against a large panel of purified kinases.[2] This provides a broad overview of a compound's activity across the kinome and allows for the early identification of potential off-target interactions. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[5][6]
Experimental Protocol: ADP-Glo™ Kinase Assay for Kinase Panel Screening [5][6][7][8]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Create a series of dilutions in a suitable assay buffer to achieve the desired final concentrations for the assay.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 5 µL of the compound solution.
-
Add 5 µL of the specific kinase/substrate solution.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Comparative Selectivity Profile of Hypothetical this compound Derivatives
To illustrate the impact of structural modifications, let's consider three hypothetical derivatives of the this compound core and their inhibitory activity against a panel of kinases.
| Compound ID | R-Group at 7-position | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., VEGFR2) | IC50 (nM) | Off-Target Kinase 2 (e.g., p38α) | IC50 (nM) |
| INDZ-001 | -Br | JNK3 | 15 | 1,200 | >10,000 | ||
| INDZ-002 | -NH-Cyclopropyl | JNK3 | 8 | 850 | 5,600 | ||
| INDZ-003 | -O-Phenyl | JNK3 | 25 | 250 | 980 |
This data, while hypothetical, is based on observed structure-activity relationships for indazole-based inhibitors and demonstrates how modifications at the 7-position can modulate both potency and selectivity.[1][4]
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its intended target, and exert a functional effect. The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to a specific protein target within intact cells.[9][10][11][12]
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay [9][10][11][12]
-
Cell Preparation:
-
Transfect HEK293T cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Culture the cells for 18-24 hours to allow for protein expression.
-
-
Assay Setup (384-well white assay plate):
-
Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.
-
Dispense 38 µL of the cell suspension into each well.
-
-
Compound and Tracer Addition:
-
Add the this compound derivative at various concentrations.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (450 nm) and the tracer's fluorescence emission (610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (610nm emission / 450nm emission).
-
A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To contextualize the importance of kinase inhibitor selectivity, it is helpful to visualize the signaling pathways in which these enzymes operate. A common pathway implicated in cancer is the Ras-Raf-MEK-ERK (MAPK) pathway, which is often downstream of receptor tyrosine kinases (RTKs).[13][14][15][16][17][18][19][20]
Caption: The Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition.
The following diagram illustrates the logical workflow for assessing the selectivity profile of a novel this compound derivative.
Caption: A logical workflow for assessing kinase inhibitor selectivity.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. However, achieving a desirable selectivity profile is paramount for therapeutic success. A comprehensive assessment, employing both biochemical and cell-based assays, is essential to fully characterize the selectivity of these derivatives. By understanding the principles behind these experimental approaches and carefully analyzing the resulting data, researchers can make informed decisions to guide the optimization of lead compounds and ultimately develop safer and more effective targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 12. promega.com [promega.com]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Efficacy of 7-Bromomethyl-2-methylindazole Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, have been successfully employed in cancer therapy, underscoring the therapeutic potential of this heterocyclic motif.[1] This guide provides a comparative analysis of the potential efficacy of 7-Bromomethyl-2-methylindazole derivatives in cellular models, drawing upon existing data for structurally related indazole compounds to inform experimental design and hypothesis generation.
While direct experimental data on the cytotoxic, apoptotic, and cell cycle-disrupting effects of this compound derivatives are not extensively available in the current body of scientific literature, a comprehensive review of related indazole analogs allows for a predictive assessment of their likely biological activity and provides a robust framework for their evaluation.
The Indazole Scaffold: A Hub of Anticancer Activity
The anticancer properties of indazole derivatives are profoundly influenced by the nature and position of substituents on the indazole ring.[2] Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at various positions can dramatically alter a compound's potency, selectivity, and mechanism of action.[1][2]
Impact of Substitution at the 7-Position
Substituents at the 7-position of the indazole ring have been shown to play a role in the biological activity of these compounds. While specific data on a 7-bromomethyl group is scarce, the introduction of various functionalities at this position can influence the molecule's interaction with biological targets. For instance, in the related 7-azaindole series, substitutions at positions 1, 3, and 5 are noted as being particularly active sites for anticancer activity, with alkyl and aryl carboxamide groups being successful substitutions.[3]
The Role of the 2-Methyl Group
The presence of a methyl group at the N2 position of the indazole ring is a common feature in many biologically active derivatives. This substitution can influence the compound's metabolic stability, solubility, and binding affinity to target proteins. Several studies on 2-substituted indazole derivatives have reported significant cytotoxic effects against various cancer cell lines.[4]
Comparative Efficacy of Indazole Derivatives in Cellular Models
To provide a framework for evaluating this compound derivatives, this section summarizes the reported efficacy of other substituted indazole compounds in key cellular assays.
Cytotoxicity Profile Across Cancer Cell Lines
The MTT and XTT assays are widely used colorimetric methods to assess cell viability and the cytotoxic potential of chemical compounds.[5] These assays measure the metabolic activity of living cells, which is indicative of cell viability.[5] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Indazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | 4T1 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
| Indazole Derivative 2f | 0.34 | 0.23 | 0.80 | >10 | 1.15 | [5] |
| Curcumin Indazole Analog 3b | 45.97 | - | - | - | 27.20 | [6] |
| 1H-indazole-3-amine Derivative 6o | - | - | - | - | - | [7] |
| Doxorubicin (Reference Drug) | 0.62 | 0.98 | - | - | 0.19 | [8] |
Note: The table presents a selection of data from the literature to illustrate the range of activities observed for different indazole derivatives. Direct comparison should be made with caution due to variations in experimental conditions.
Based on the potent activity of compounds like derivative 2f , which bears a different substitution pattern but highlights the general potential of the indazole core, it is plausible that this compound derivatives could exhibit significant cytotoxicity. The presence of the bromomethyl group, a potential alkylating agent, might confer a distinct mechanism of action and cytotoxic profile.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Effective anticancer agents often induce programmed cell death (apoptosis) and/or cause cell cycle arrest, preventing the proliferation of cancer cells.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
One study on a series of indazole derivatives demonstrated that a particularly potent compound, 2f , dose-dependently promoted apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, along with an increase in cleaved caspase-3.[5] Furthermore, this compound was shown to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, indicating the involvement of the mitochondrial-mediated apoptotic pathway.[5]
dot
Caption: Hypothesized apoptotic pathway induced by this compound derivatives.
Cell Cycle Arrest
Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a common technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell division. For instance, some stilbenoid derivatives have been shown to induce G2/M cell cycle arrest in human lung cancer cells.[9] While specific data for this compound derivatives is unavailable, this remains a critical parameter to investigate.
dot
Caption: Potential for cell cycle arrest by this compound derivatives.
Experimental Protocols for Cellular Efficacy Assessment
To rigorously evaluate the efficacy of novel this compound derivatives, the following validated protocols are recommended.
Cell Viability Assay (MTT/XTT)
This assay quantifies the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. For XTT, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the percentage of cells in each phase of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Expose cancer cells to the test compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.
Conclusion and Future Directions
The indazole scaffold represents a highly promising framework for the development of novel anticancer agents. While direct experimental evidence for the efficacy of this compound derivatives is currently lacking, the analysis of structurally related compounds suggests a strong potential for cytotoxic and pro-apoptotic activities. The presence of a bromomethyl group at the 7-position is a particularly interesting feature that warrants thorough investigation.
The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to systematically evaluate the anticancer potential of this novel class of indazole derivatives. Future studies should focus on synthesizing a library of these compounds and assessing their efficacy in a panel of cancer cell lines. Mechanistic studies, including the identification of specific molecular targets, will be crucial for the further development of any promising lead compounds.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 7-Substituted-2-Methylindazoles
Introduction: The Privileged Scaffold in Modern Drug Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Specifically, the 7-substituted-2-methylindazole motif is a key pharmacophore in several therapeutic agents, including Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, and Granisetron, a selective 5-HT3 receptor antagonist for preventing chemotherapy-induced nausea.[2][3] The precise arrangement of the methyl group at the N2 position and the functional group at the C7 position is often critical for target engagement and pharmacological activity.
However, the synthesis of these specific isomers presents significant regioselectivity challenges. Chemists must navigate two primary hurdles:
-
N-Alkylation: Indazole is an annular tautomer, and alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers.[4] Achieving high selectivity for the desired N2-methyl isomer is a non-trivial first step.
-
C7-Functionalization: Once the 2-methylindazole core is obtained, introducing a substituent specifically at the C7 position requires overcoming the intrinsic reactivity of other positions on the heterocyclic ring, notably the more electronically susceptible C3 position.
This guide provides an in-depth comparison of the primary synthetic strategies to access 7-substituted-2-methylindazoles. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols for key transformations, offering researchers a robust framework for selecting and implementing the optimal route for their specific drug development needs.
Part 1: Establishing the Core - Regioselective N2-Methylation of Indazoles
The first critical step is the regioselective methylation of the indazole ring. The ratio of N1 to N2 alkylation is highly dependent on reaction conditions and the substitution pattern of the indazole starting material.
Causality of N1 vs. N2 Regioselectivity
The outcome of N-alkylation is a delicate balance between electronic effects, steric hindrance, and the nature of the base and solvent system.
-
Steric Effects: Bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the adjacent N1 position, thereby favoring N2 alkylation. Conversely, substituents at the C3 position can favor N1 alkylation.
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to dramatically favor N2-alkylation.[3][5] This is attributed to the increased acidity of the N1-H, leading to the formation of an anion that is delocalized, making the N2 position more nucleophilic.
-
Reaction Conditions: The choice of base and solvent plays a pivotal role. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1 alkylation for many indazole scaffolds.[3][5] In contrast, conditions that promote the indazole anion, such as stronger bases or different solvent systems, can lead to varying N1/N2 ratios.[6]
A study by Alam and Keating highlighted that for indazoles with C7-NO₂ or C7-CO₂Me groups, N-alkylation protocols can achieve excellent N2 regioselectivity (≥96%).[3] This provides a reliable pathway to the 2-methylindazole core if the desired C7-substituent is an EWG or can be derived from one.
Workflow for N-Alkylation Regioselectivity
Caption: Factors influencing N1 vs. N2 methylation regioselectivity.
Part 2: Strategies for C7-Functionalization
Once the 2-methylindazole scaffold is in hand, the next challenge is the regioselective introduction of substituents at the C7 position. We will compare three primary strategies: Directed ortho-Lithiation, Transition Metal-Catalyzed C-H Activation, and Halogenation/Cross-Coupling sequences.
Strategy 1: Directed ortho-Lithiation (DoM)
Directed ortho-Lithiation (DoM) is a powerful classical method for C-H functionalization.[7] It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), positioning it to deprotonate the adjacent ortho proton.[7][8]
Causality and Experimental Choices: In the context of 2-methylindazoles, the pyrazole ring itself can act as a DMG, but its directing ability is often insufficient to selectively activate the C7 position over the more acidic C3 position. Therefore, this strategy is most effective when a potent DMG is already present at the N1 position of the indazole before methylation, or when the substrate is designed to favor C7 lithiation. While less direct for 2-methylindazoles, a related strategy involves DoM on an N-protected indazole (e.g., N-Boc) where the protecting group directs lithiation to C7, followed by functionalization, deprotection, and finally N2-methylation.
The hierarchy of DMGs is well-established, with groups like amides, carbamates, and oxazolines being among the most powerful.[8] The choice of organolithium base and temperature is critical; hindered bases like LDA can sometimes offer different selectivity, and reactions are almost always run at low temperatures (-78 °C) to prevent side reactions and rearrangement.[9]
Caption: General workflow for C7-functionalization via DoM.
Strategy 2: Transition Metal-Catalyzed C-H Activation
Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H activation as a more atom-economical and functional-group-tolerant alternative to classical methods.[10][11] This approach uses a catalyst (commonly Palladium, Rhodium, or Cobalt) to selectively cleave a C-H bond and replace it with a new C-C or C-heteroatom bond.[12]
Causality and Experimental Choices: For 2-methylindazoles, C-H activation can be directed to the C7 position by a suitable directing group. Often, the N-aryl group on a 2-aryl-2H-indazole can act as a directing group to functionalize the C7 position.[13] For instance, Rh(III)-catalyzed C-H bond functionalization and cyclative capture has been used to construct substituted N-aryl-2H-indazoles.[10]
The choice of metal catalyst, ligand, and oxidant is paramount.
-
Catalyst: Palladium catalysts like Pd(OAc)₂ are widely used for direct arylation.[14] Rhodium and Cobalt complexes are effective for coupling with a broader range of partners, including aldehydes and alkenes.[10][13]
-
Directing Group: The reaction's regioselectivity is almost entirely controlled by the directing group. For indazoles, groups attached at N2 can direct functionalization to either C3 or C7. The inherent steric and electronic properties of the substrate often favor one site over the other.
-
Oxidant: Many C-H activation cycles require an oxidant (e.g., Cu(OAc)₂, AgSbF₆, or even molecular oxygen) to regenerate the active catalytic species.[10]
This method offers a more direct route to C7-functionalized 2-alkylindazoles, avoiding the protection-deprotection sequences often required in DoM strategies.
Strategy 3: Halogenation and Palladium Cross-Coupling
This two-step approach is a robust and highly versatile strategy. It involves the initial regioselective halogenation (bromination or iodination) of the 2-methylindazole core at the C7 position, followed by a transition metal-catalyzed cross-coupling reaction to introduce the desired substituent.
Causality and Experimental Choices:
-
Regioselective C7-Halogenation: Achieving selective halogenation at C7 can be challenging. However, metal-free methods using N-halosuccinimides (NCS, NBS) have been developed.[15] By carefully tuning reaction conditions (solvent, temperature), it is possible to achieve selective monohalogenation at the C3 or C7 positions. For example, one study found that using NBS in water could achieve selective bromination.[15] The C7 position is generally less reactive than C3, so achieving C7 selectivity often requires blocking the C3 position or finding conditions that kinetically or thermodynamically favor C7 attack.
-
Palladium-Catalyzed Cross-Coupling: Once the 7-halo-2-methylindazole is secured, a vast toolbox of palladium-catalyzed cross-coupling reactions becomes available. This allows for the introduction of a wide array of functional groups with high reliability.
This strategy's main advantage is its modularity. A single 7-halo intermediate can serve as a precursor to a diverse library of analogs, which is highly advantageous in a drug discovery setting.[17]
Comparative Data Summary
| Synthetic Strategy | Key Reagents | Typical Yields | Pros | Cons | Selectivity Control |
| Directed ortho-Lithiation (DoM) | n-BuLi, s-BuLi, LDA | Moderate to High | Powerful for specific substrates; well-established. | Requires cryogenic temperatures (-78°C); sensitive to moisture/air; limited functional group tolerance; often requires protecting groups. | Relies on a potent Directing Metalation Group (DMG); can have issues with C3 vs. C7 selectivity. |
| C-H Activation | Pd(OAc)₂, [Cp*RhCl₂]₂, Co(III) catalysts | Moderate to Excellent | High atom economy; excellent functional group tolerance; direct functionalization. | Can require expensive metal catalysts and ligands; optimization of conditions can be complex; directing group is essential. | Almost exclusively controlled by the directing group; can be highly regioselective. |
| Halogenation/Cross-Coupling | NBS, NCS; Pd(OAc)₂, ligands, bases | Good to Excellent (over 2 steps) | Highly versatile and modular; broad substrate scope for coupling; reliable and well-understood reactions. | Two-step sequence (less atom-economical); initial regioselective halogenation can be challenging. | Depends on the selectivity of the initial halogenation step; coupling step is highly specific. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol, adapted from Genung et al., provides a mild, one-pot method for creating the N2-substituted indazole core, which can be adapted for 2-methylindazole synthesis by using methylamine.[18][19]
Objective: To synthesize a 2-alkyl-indazole from an ortho-nitrobenzaldehyde and a primary amine.
Materials:
-
ortho-Nitrobenzaldehyde derivative
-
Primary amine (e.g., methylamine)
-
Tri-n-butylphosphine (PBu₃)
-
Isopropyl alcohol (i-PrOH)
Procedure:
-
To a solution of the ortho-nitrobenzaldehyde (1.0 equiv) in i-PrOH, add the primary amine (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-substituted indazole.
Causality: This one-pot process leverages the condensation of an aldehyde and amine to form an imine.[18] The subsequent Cadogan cyclization is a reductive process where the trivalent phosphine reagent deoxygenates the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the imine to form the indazole ring.[18] This method is particularly powerful as it builds the desired N2-substituted core in a single, operationally simple step.
Protocol 2: Palladium-Catalyzed C7-Arylation via Cross-Coupling
This protocol is a general representation for a Suzuki cross-coupling reaction using a 7-halo-2-methylindazole intermediate.
Objective: To synthesize a 7-aryl-2-methylindazole from 7-bromo-2-methylindazole.
Materials:
-
7-Bromo-2-methylindazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine 7-bromo-2-methylindazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 7-aryl-2-methylindazole.
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond of the indazole. Following this, transmetalation occurs where the aryl group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond between the indazole C7 position and the aryl group, and regenerates the active Pd(0) catalyst to continue the cycle.
Conclusion and Future Outlook
The synthesis of 7-substituted-2-methylindazoles requires a strategic approach that carefully considers the challenges of both N-alkylation and C7-functionalization regioselectivity.
-
For targets where the C7 substituent is an electron-withdrawing group, a direct approach involving N2-selective methylation of the corresponding 7-substituted indazole is often the most efficient route.
-
When a diverse array of C7 substituents is required for structure-activity relationship (SAR) studies, the halogenation/cross-coupling strategy offers unparalleled versatility and modularity, making it a workhorse in medicinal chemistry programs.
-
For syntheses where atom economy and functional group tolerance are paramount, transition metal-catalyzed C-H activation represents the state-of-the-art, providing direct and elegant pathways to the target compounds, though it may require more intensive initial reaction optimization.
The choice of synthetic route is ultimately dictated by the specific target molecule, available starting materials, desired scale, and the overall goals of the research program. As catalytic systems become more sophisticated and our understanding of regioselectivity deepens, even more efficient and selective methods for constructing this privileged scaffold will undoubtedly emerge.
References
- 1. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 16. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 19. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel 7-Bromomethyl-2-methylindazole Derivatives: A Comparative Analysis Framework
This guide provides a comprehensive framework for the preclinical benchmarking of novel investigational compounds belonging to the 7-Bromomethyl-2-methylindazole class. Due to the absence of extensive public data on specific therapeutic derivatives from this chemical series, this document serves as a detailed template. We will use the hypothetical compound BM-2-IND as a representative molecule to demonstrate the rigorous evaluation process against established standard-of-care drugs.
Researchers and drug development professionals can adapt this guide for their internal evaluation of proprietary this compound derivatives by substituting the provided data with their own experimental results.
Introduction: The Rationale for Benchmarking Indazole-Based Kinase Inhibitors
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique bicyclic structure allows for diverse substitutions, leading to compounds with a wide range of pharmacological activities, including potent antitumor effects.[1][3] Many indazole derivatives function as protein kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.[3]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade frequently dysregulated in human cancers, making its components, such as MEK1 and MEK2, prime targets for therapeutic intervention.[4] This guide outlines a systematic approach to benchmark a novel this compound derivative, BM-2-IND , hypothesized to be a MEK1/2 inhibitor. The performance of BM-2-IND will be compared against established, FDA-approved MEK inhibitors: Trametinib and Cobimetinib .
Rigorous, multi-parametric benchmarking is essential to determine a novel compound's relative potency, selectivity, cellular activity, and in vivo efficacy, thereby providing the critical data needed to justify its advancement toward clinical development.[5]
In Vitro Biochemical Potency Assessment
Causality: The first step in characterizing a novel inhibitor is to determine its direct inhibitory activity against the purified target enzyme, in this case, MEK1 kinase. This biochemical assay quantifies the intrinsic potency of the compound, measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[4] This experiment is foundational, as it validates that the compound can engage its intended molecular target in a controlled, cell-free environment.
Comparative Efficacy: In Vitro MEK1 Inhibition
The following table summarizes the reported in vitro IC50 values for the benchmark compounds against MEK1, alongside hypothetical data for our novel derivative, BM-2-IND .
| Compound | Target | IC50 (nM) | Source |
| BM-2-IND | MEK1 | 1.2 | Hypothetical Data |
| Trametinib | MEK1 | 0.92 | Public Data |
| Cobimetinib | MEK1 | 4.2 | Public Data |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[6][7]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme: Use purified, active recombinant MEK1 enzyme. Dilute to the working concentration in kinase buffer.
-
Substrate: Use an inactive kinase substrate, such as ERK2, which is a direct downstream target of MEK1.[4]
-
ATP: Prepare an ATP solution at a concentration near the Km of MEK1 for ATP to ensure accurate measurement of competitive inhibition.
-
Test Compounds: Prepare a 10-point serial dilution of BM-2-IND , Trametinib, and Cobimetinib in 100% DMSO. Further dilute these into the kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the MEK1 enzyme and ERK2 substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial luminescence-based reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the in vitro biochemical potency assay.
Cellular Activity and On-Target Engagement
Causality: Demonstrating that a compound inhibits its target in a living cell is a critical next step. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. For a MEK inhibitor, this is typically measured by a reduction in the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK.
Diagram: Simplified MAPK Signaling Pathway
Caption: Inhibition of the MAPK pathway by BM-2-IND.
Comparative Efficacy: Cellular Inhibition of p-ERK
This table shows the concentration of each compound required to inhibit ERK phosphorylation by 50% in a cancer cell line known to be dependent on the MAPK pathway (e.g., A375 melanoma).
| Compound | Cell Line | Cellular IC50 (nM) | Source |
| BM-2-IND | A375 | 4.5 | Hypothetical Data |
| Trametinib | A375 | 3.4 | Public Data |
| Cobimetinib | A375 | 12.0 | Public Data |
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment:
-
Plate A375 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal pathway activity.
-
Treat the cells with a serial dilution of BM-2-IND or benchmark inhibitors for 2 hours.
-
Stimulate the MAPK pathway with a growth factor (e.g., EGF or TPA) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.[4]
-
In Vivo Efficacy in Xenograft Models
Causality: To assess therapeutic potential, the compound must demonstrate efficacy in a living organism.[6] Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate a drug's ability to inhibit tumor growth in vivo.[8][9][10] This step bridges the gap between in vitro studies and human clinical trials.[9]
Comparative Efficacy: Tumor Growth Inhibition (TGI)
The following table summarizes the tumor growth inhibition observed in an A375 xenograft model after 21 days of daily oral administration.
| Compound | Dose (mg/kg, oral) | TGI (%) | Source |
| BM-2-IND | 1.0 | 95% | Hypothetical Data |
| Trametinib | 1.0 | 98% | Public Data |
| Cobimetinib | 5.0 | 92% | Public Data |
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Study
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic Nude or NSG mice).
-
Subcutaneously inject 5 x 10⁶ A375 cells suspended in Matrigel into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Study Initiation and Dosing:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment groups: Vehicle control, BM-2-IND (1 mg/kg), Trametinib (1 mg/kg), Cobimetinib (5 mg/kg).
-
Administer the compounds daily via oral gavage for 21 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with digital calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., p-ERK levels by IHC).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.
-
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo tumor xenograft efficacy study.
Preliminary Pharmacokinetic (PK) Profiling
Causality: Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for interpreting efficacy data and predicting its behavior in humans.[11] A good drug candidate must achieve sufficient exposure at the target tissue for a sustained period. This preliminary study in rodents provides essential parameters like clearance, volume of distribution, and half-life.[11]
Comparative Pharmacokinetics (Rat, Oral Dosing)
This table presents key pharmacokinetic parameters following a single oral dose.
| Parameter | BM-2-IND (1 mg/kg) | Trametinib (1 mg/kg) |
| Cmax (ng/mL) | 150 | 55 |
| Tmax (hr) | 2.0 | 1.5 |
| AUC₀-∞ (ng·hr/mL) | 980 | 650 |
| Half-life (t½, hr) | 8.5 | 5.3 |
| Bioavailability (%) | 45% | 25% |
Data for BM-2-IND is hypothetical. Data for Trametinib is representative.
Experimental Protocol: Rodent PK Study
-
Animal Dosing:
-
Use male Sprague-Dawley rats (n=3 per time point).
-
Administer a single dose of BM-2-IND (formulated in a suitable vehicle) via oral gavage. A separate cohort receives an intravenous (IV) dose to determine bioavailability.
-
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to collect plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of BM-2-IND in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use non-compartmental analysis software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).[11]
-
Conclusion
The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel this compound derivatives like the hypothetical BM-2-IND . By systematically comparing a new compound's in vitro potency, cellular activity, in vivo efficacy, and pharmacokinetic properties against established benchmarks, researchers can make data-driven, informed decisions about its potential as a therapeutic candidate. This structured approach ensures that only the most promising molecules, with a clear performance advantage or differentiated profile, are advanced into more resource-intensive stages of drug development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. xenograft.org [xenograft.org]
- 11. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromomethyl-2-methylindazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 7-Bromomethyl-2-methylindazole (CAS No. 701910-14-7), a halogenated organic compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Core Principles of Safe Disposal
The disposal of any novel or specialized chemical like this compound must be approached with the understanding that incomplete data may exist regarding its long-term environmental impact and full toxicological profile. Therefore, a conservative approach, treating the compound as hazardous waste, is mandatory. The foundational principles for its disposal are hazard identification, containment, segregation, and professional management.
A Safety Data Sheet (SDS) for this compound identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Consequently, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is necessary. The known hazards warrant stringent safety measures to prevent exposure.
Table 1: Hazard Summary and Required Personal Protective Equipment
| Hazard Classification | Required PPE | Engineering Controls |
| Skin Irritant (H315) | Nitrile gloves, Laboratory coat[1] | Chemical Fume Hood |
| Eye Irritant (H319) | Safety goggles or face shield[1] | Eyewash station readily accessible[2] |
| Respiratory Irritant (H335) | Use in a well-ventilated area | Chemical Fume Hood[3] |
Always consult your institution's Chemical Hygiene Plan and the specific SDS for the most current safety information.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound is to be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1] Furthermore, do not attempt to chemically neutralize or thermally degrade this compound in the laboratory. Thermal decomposition of brominated compounds can produce hazardous byproducts, including hydrogen bromide and other toxic gases.[5][6]
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste streams.[1][3][7] Mixing these waste types can complicate the disposal process and significantly increase disposal costs.[6]
-
Action: Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). This container should be clearly marked for "Halogenated Organic Waste."[1]
Step 2: Container Selection and Labeling
Waste containers must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and vapor release.[7]
-
Action: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[6][8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The associated hazards (e.g., "Irritant," "Toxic")[9]
-
The date of initial waste accumulation
-
Step 3: Waste Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the control of the laboratory personnel and near the point of generation.
-
Action: Store the sealed waste container in the SAA, ensuring it is kept in secondary containment to mitigate potential spills. The storage area should be cool, dry, and well-ventilated.[6]
Step 4: Arranging for Disposal
Once the waste container is full or has been in accumulation for a designated period (consult your EHS for specific time limits), a pickup must be scheduled.[10]
-
Action: Contact your institution's EHS department to arrange for the collection of the halogenated waste. Follow their specific procedures for waste pickup requests.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate action is required.
-
Spills: For small spills within a chemical fume hood, use an inert absorbent material to clean the area.[6] All cleanup materials must be placed in the designated halogenated waste container. For larger spills, evacuate the area and notify your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these established procedures for handling halogenated organic compounds—centered on segregation, proper containment, and professional disposal through your institution's EHS department—researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. open.clemson.edu [open.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 5. cetjournal.it [cetjournal.it]
- 6. m.ciop.pl [m.ciop.pl]
- 7. researchgate.net [researchgate.net]
- 8. Flame retardant - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 7-BROMO-2-METHYL-2H-INDAZOLE CAS#: 701910-14-7 [m.chemicalbook.com]
- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mastering the Handling of 7-Bromomethyl-2-methylindazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery. 7-Bromomethyl-2-methylindazole, a key building block in medicinal chemistry, presents both significant opportunities for innovation and inherent risks if handled improperly. The reactivity of its bromomethyl group, which makes it a valuable synthon, also classifies it as a potent alkylating agent with specific handling requirements. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.
Understanding the Inherent Risks: The Reactivity of an Alkylating Agent
This compound is classified as a skin, eye, and respiratory irritant.[1] The primary driver of its hazardous nature is the bromomethyl group attached to the indazole core. This functional group renders the molecule a potent lachrymator, meaning it can cause severe eye irritation and tearing upon exposure.[2]
The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic attack, making the compound an effective alkylating agent. This reactivity is desirable for chemical synthesis but also means it can react with biological nucleophiles, such as DNA and proteins, which is the underlying mechanism of its toxicity. Structurally similar compounds, like benzyl bromide, are known to be severely irritating to the eyes, skin, and respiratory tract.[3] On combustion or with slow decomposition in the presence of water, it can form toxic fumes, including hydrogen bromide.[2][3]
Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound. The selection of appropriate barriers is critical to prevent exposure.
Primary Engineering Controls: The Fume Hood
All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified and properly functioning chemical fume hood.[4] This primary engineering control is essential to minimize the inhalation of dust particles and vapors.
Body Protection: The Impermeable Barrier
A polyethylene-coated or other chemically resistant, disposable gown is required.[5] Standard cotton lab coats are not sufficient as they can absorb spills, holding the chemical against the skin. Gowns should be long-sleeved with tight-fitting cuffs and should be disposed of immediately after the work is completed or in case of contamination.
Hand Protection: Selecting the Right Gloves
Given the alkylating nature of this compound, proper glove selection is paramount. Nitrile gloves are the preferred option for incidental contact due to their chemical resistance and ability to show punctures or tears clearly.[6] For extended contact or when handling larger quantities, double-gloving with two pairs of nitrile gloves is recommended.[7][8]
Table 1: Glove Selection for Handling this compound
| Glove Type | Suitability for Incidental Contact | Suitability for Extended Contact | Key Considerations |
| Nitrile | Excellent | Good (Double-gloving recommended) | Good resistance to a range of chemicals, clear indication of tears.[6] |
| Neoprene | Good | Good | Offers good resistance to acids, bases, and alcohols.[6] |
| Latex | Poor | Not Recommended | Provides little chemical protection and can cause allergies.[6] |
Always inspect gloves for any signs of degradation, punctures, or tears before use. Contaminated gloves should be removed and disposed of immediately as hazardous waste.
Eye and Face Protection: Shielding from Splashes and Vapors
Safety goggles that provide a complete seal around the eyes are mandatory.[4] For operations with a higher risk of splashing, such as when transferring solutions or working with larger volumes, a full-face shield should be worn in addition to safety goggles.[9]
Respiratory Protection: An Additional Safeguard
While working in a fume hood should be sufficient for most operations, a NIOSH-approved N95 respirator may be considered for tasks with a higher potential for aerosol generation, such as cleaning up spills.[10][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and ensure the safe handling of this compound from receipt to disposal.
Caption: A typical laboratory workflow for handling this compound.
Pre-Experiment Preparations
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in Section 2. Inspect each item for integrity.
-
Prepare the Work Area: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Have a spill kit readily available.
Handling and Experimental Use
-
Weighing: Carefully weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood.
-
Transfers: Use a powder funnel for solid transfers into reaction vessels to minimize the generation of dust. For solutions, use a syringe or cannula.
-
Reaction Monitoring: Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.
Post-Experiment Cleanup
-
Decontamination: Decontaminate all glassware and equipment that came into contact with this compound. A rinse with a suitable organic solvent, which is then collected as hazardous waste, is a common practice.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last, turning them inside out.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing the Waste Stream
Improper disposal of this compound and associated waste can pose a significant environmental and safety hazard. A segregated waste stream is crucial.
Caption: Waste segregation and disposal plan for this compound.
Waste Segregation
-
Halogenated Organic Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, dedicated container for halogenated organic waste.
-
Solid Hazardous Waste: All solid waste, including excess reagent, contaminated weigh boats, gloves, disposable gowns, and bench paper, must be collected in a separate, labeled container for solid hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or if there is a risk of significant vapor exposure, evacuate the immediate area.
-
Don Additional PPE: Before attempting to clean the spill, don additional protective gear, including a respirator if necessary.
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material like vermiculite or sand.
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
For larger spills, follow your institution's specific emergency procedures.
-
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[12]
Conclusion: Fostering a Culture of Safety
This compound is a powerful tool in the arsenal of the medicinal chemist. By understanding its reactivity and adhering to the rigorous safety protocols outlined in this guide, researchers can harness its synthetic utility while ensuring a safe and compliant laboratory environment. The principles of risk assessment, proper use of engineering controls and PPE, and diligent waste management are not merely procedural hurdles but are integral to the responsible conduct of scientific research.
References
- 1. 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
